molecular formula C16H10ClFN2S B2969500 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine CAS No. 477872-31-4

4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Número de catálogo: B2969500
Número CAS: 477872-31-4
Peso molecular: 316.78
Clave InChI: NUBKPQCVDFSERI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine is a synthetically designed, 3,6-disubstituted pyridazine derivative of significant interest in medicinal chemistry and preclinical drug discovery, particularly in the field of oncology. The strategic incorporation of a 4-fluorophenylsulfanyl moiety at the 6-position is a key structural feature, as this group has been associated with high inhibitory activity against specific kinase targets . Pyridazine-based scaffolds are recognized for their favorable physicochemical properties, including a high dipole moment that aids in π-π stacking interactions and robust hydrogen-bonding capacity, which can be crucial for target engagement and molecular recognition . Furthermore, the pyridazine core is noted for its potential to reduce undesired interactions, such as with the cardiac hERG potassium channel, and for its low cytochrome P450 inhibitory effects, enhancing its profile as a promising scaffold for lead optimization . The primary research application of this compound is as a key intermediate or a novel chemical entity for the development of targeted anticancer therapies. Its design is inspired by scaffold hopping and bioisosteric replacement strategies applied to known JNK1 inhibitors . Compounds within this class have demonstrated potent growth inhibition across a diverse panel of NCI-60 human tumor cell lines and have shown promising in vivo efficacy in solid tumor models, such as the Ehrlich ascites carcinoma model, by inducing tumor necrosis without signs of toxicity . The proposed mechanism of action for related active compounds involves the downregulation of c-jun N-terminal kinase-1 (JNK1) gene expression and the curbing of its phosphorylated protein form. This leads to a subsequent reduction in downstream targets like c-Jun and c-Fos, along with the restoration of p53 tumor suppressor activity . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

4-chloro-6-(4-fluorophenyl)sulfanyl-3-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2S/c17-14-10-15(21-13-8-6-12(18)7-9-13)19-20-16(14)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBKPQCVDFSERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Preliminary Pharmacological Evaluation of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of the Pyridazine Scaffold

The pyridazine nucleus represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1] This class of heterocyclic compounds has yielded agents with analgesic, anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties, among others.[1][2] The inherent versatility of the pyridazine ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, outlining a comprehensive strategy for its preliminary pharmacological evaluation. The proposed workflow is designed to systematically elucidate the compound's potential therapeutic value, grounded in established scientific principles and methodologies.

Compound Profile and Rationale for Evaluation

Chemical Structure:

  • Core Scaffold: Pyridazine

  • Substituents:

    • 4-Chloro

    • 6-[(4-fluorophenyl)sulfanyl]

    • 3-phenyl

The presence of a halogenated phenyl ring and a sulfanyl linkage suggests the potential for interactions with various biological targets. The lipophilicity and electronic properties conferred by these groups may influence the compound's pharmacokinetic and pharmacodynamic characteristics. Given the diverse activities reported for pyridazine derivatives, a broad-spectrum preliminary screening is warranted to identify its most promising therapeutic applications.[1]

Strategic Workflow for Preliminary Pharmacological Evaluation

This guide proposes a tiered approach, commencing with a battery of in vitro assays to establish a foundational understanding of the compound's biological activity.[3][4][5][6] Promising in vitro results will then inform the selection of appropriate in vivo models for further validation and characterization.[3][7]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Assessment (e.g., MTT Assay) A->B Test Compound C Antimicrobial Screening (e.g., Broth Microdilution) A->C Test Compound D Antioxidant Activity (e.g., DPPH Assay) A->D Test Compound E Anti-inflammatory Screening (e.g., COX Inhibition Assay) A->E Test Compound F Acute Toxicity Study B->F Based on IC50 values G Analgesic Activity Models (e.g., Hot Plate, Writhing Test) C->G If relevant (e.g., pain associated with infection) H Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) E->H If significant inhibition

Caption: A tiered workflow for the preliminary pharmacological evaluation of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine.

Detailed Experimental Protocols: In Vitro Evaluation

The initial phase of evaluation focuses on cell-free and cell-based assays to determine the compound's intrinsic biological activities and cytotoxic profile.[4][5][6]

Cytotoxicity Assessment: MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental first step to determine the concentration range at which the compound exhibits biological effects without causing general cellular toxicity.[8]

Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation:

Cell LineTest Compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HepG2Experimental DataExperimental Data
MCF-7Experimental DataExperimental Data
A549Experimental DataExperimental Data
Antimicrobial Screening: Broth Microdilution Method

Rationale: Pyridazine derivatives have shown promising antimicrobial activity.[2][9] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Serially dilute the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Antibacterial Control)Fluconazole MIC (µg/mL) (Antifungal Control)
S. aureusExperimental DataExperimental DataN/A
E. coliExperimental DataExperimental DataN/A
C. albicansExperimental DataN/AExperimental Data
Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale: Some pyridazinone derivatives have demonstrated antioxidant properties.[8][10] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Reaction Mixture: Prepare a solution of DPPH in methanol. In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Determine the IC50 value.

Data Presentation:

CompoundDPPH Scavenging IC50 (µM)
Test CompoundExperimental Data
Ascorbic Acid (Positive Control)Experimental Data

Detailed Experimental Protocols: In Vivo Evaluation

Based on promising in vitro results, particularly in anti-inflammatory or cytotoxic assays, subsequent in vivo studies in animal models are warranted to assess efficacy and safety in a whole biological system.[3][7]

Acute Toxicity Study

Rationale: An acute toxicity study is essential to determine the safety profile of the compound and to establish the dose range for subsequent efficacy studies.

Protocol:

  • Animal Model: Use healthy adult Swiss albino mice.

  • Dosing: Administer the test compound orally or intraperitoneally at increasing doses to different groups of animals.

  • Observation: Observe the animals for 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality.

  • LD50 Determination: Calculate the median lethal dose (LD50).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory potential of novel compounds.[11]

Protocol:

  • Animal Model: Use Wistar rats.

  • Compound Administration: Administer the test compound orally at different doses one hour before the induction of inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

G A Acclimatization of Rats B Fasting (Overnight) C Compound/ Vehicle Admin. D Carrageenan Injection E Paw Volume Measurement

Caption: Timeline for the carrageenan-induced paw edema model.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle)-Experimental Data-
Test CompoundDose 1Experimental DataCalculated Data
Test CompoundDose 2Experimental DataCalculated Data
Indomethacin (Std.)10Experimental DataCalculated Data
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

Rationale: This is a common screening model for peripheral analgesic activity.[11]

Protocol:

  • Animal Model: Use Swiss albino mice.

  • Compound Administration: Administer the test compound orally 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Five minutes after the injection, count the number of writhes (abdominal constrictions) for each mouse over a 20-minute period.

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Protection
Control (Vehicle)-Experimental Data-
Test CompoundDose 1Experimental DataCalculated Data
Test CompoundDose 2Experimental DataCalculated Data
Aspirin (Std.)100Experimental DataCalculated Data

Concluding Remarks and Future Directions

The preliminary pharmacological evaluation outlined in this guide provides a robust framework for characterizing the biological activity of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. The data generated from these studies will be instrumental in identifying its primary therapeutic potential and guiding subsequent, more focused investigations. Positive findings in any of these initial screens would warrant further exploration, including mechanism of action studies, pharmacokinetic profiling, and evaluation in more complex disease models.

References

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Investigating the In Vitro Mechanism of Action of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine: A Framework for Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction and Core Structural Analysis

The pyridazine heterocycle, a six-membered ring containing two adjacent nitrogen atoms, is a cornerstone of many biologically active compounds. Its derivatives have been explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial uses.[1][2][3] The subject of this guide, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, integrates several key features that suggest potential for significant biological activity:

  • 3-Phenylpyridazine Core: This structure is frequently associated with a range of pharmacological effects, including anti-inflammatory and cytotoxic properties.[3][4]

  • 6-Chloro Substitution: The chlorine atom can serve as a crucial site for chemical reactions or as a key component for binding interactions within a biological target. It is a common feature in cytotoxic pyridazine derivatives.[3]

  • 4-Sulfanyl Linkage: The thioether linkage provides conformational flexibility and specific electronic properties that can influence target engagement.

  • 4-Fluorophenyl Group: The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. It can enhance binding affinity, improve metabolic stability, and increase cell permeability.

Given the absence of direct mechanistic data for this specific molecule, this guide will establish a series of data-driven hypotheses based on the known activities of its structural analogs. We will focus on three primary, plausible mechanisms of action: Protein Kinase Inhibition , Induction of Apoptosis , and Modulation of Inflammatory Pathways .

Hypothesized Mechanism of Action 1: Protein Kinase Inhibition

A significant body of evidence points to protein kinases as a primary target class for heterocyclic compounds. Specifically, N-phenyl substituted pyrazole and pyran-containing heterocycles have demonstrated potent inhibitory activity against kinases in the PI3K/AKT pathway, which is a central regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer.[5] Furthermore, the suppression of glial activation by a 3-amino-6-phenyl-pyridazine derivative suggests modulation of upstream signaling kinases.[4]

Causality and Experimental Rationale:

The primary hypothesis is that 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine acts as an inhibitor of one or more protein kinases, such as AKT2 (PKBβ), leading to downstream anti-proliferative or anti-inflammatory effects.[5] The initial step is to screen the compound against a panel of kinases to identify potential targets. If a hit is identified (e.g., AKT2), subsequent experiments will validate this interaction and quantify its potency.

Proposed Experimental Workflow: Kinase Activity Screening

This workflow outlines the process for identifying and validating the compound as a kinase inhibitor.

G cluster_screening Phase 1: Broad Kinase Panel Screening cluster_validation Phase 2: Hit Validation & Potency Determination cluster_cellular Phase 3: Cellular Target Engagement s1 Prepare Compound Stock (e.g., 10 mM in DMSO) s2 Perform Broad Kinase Panel Assay (e.g., 200+ kinases at a single concentration, 1-10 µM) s1->s2 s3 Analyze Data: Identify kinases with >50% inhibition s2->s3 v1 Prepare Serial Dilution of Compound s3->v1 Select 'Hit' Kinases v2 Perform In Vitro Kinase Assay (e.g., ADP-Glo™ for specific hit kinase) v1->v2 v3 Generate Dose-Response Curve v2->v3 v4 Calculate IC50 Value v3->v4 c1 Treat Relevant Cell Line with Compound v4->c1 Confirm Cellular Activity c2 Prepare Cell Lysate c1->c2 c3 Western Blot for Phospho-Substrate (e.g., p-GSK3β for AKT activity) c2->c3 c4 Quantify Inhibition of Substrate Phosphorylation c3->c4 G start Seed Cancer Cells (e.g., NALM-6, MCF-7) treat Treat with Compound (Varying concentrations, 24-48h) start->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & Propidium Iodide (PI) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Dot Plots: Quantify Live, Apoptotic, & Necrotic Cells acquire->analyze

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Detailed Protocol: Annexin V/PI Staining for Apoptosis
  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., NALM-6) at a density of 0.5 x 10^6 cells/mL. Treat with a dose range of the test compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash once with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Interpretation:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Anticipated Data Summary
Treatment (24h)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle (DMSO)95.22.12.7
Compound (1 µM)78.515.36.2
Compound (5 µM)45.142.812.1

Hypothesized Mechanism of Action 3: Modulation of Inflammatory Pathways

Phenylpyridazine derivatives have been identified as potent inhibitors of neuroinflammation. One analog was shown to selectively block the overproduction of pro-inflammatory mediators like nitric oxide (NO) and Interleukin-1 beta (IL-1β) in activated glial cells. [4]This suggests a mechanism involving the inhibition of key inflammatory signaling pathways, such as the one mediated by NF-κB which drives the expression of inducible nitric oxide synthase (iNOS).

Causality and Experimental Rationale:

The hypothesis is that the compound can suppress the inflammatory response in immune cells (like macrophages or microglia). This is tested by stimulating the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the compound, and then measuring the production of a key inflammatory mediator, nitric oxide.

Signaling Pathway: LPS-Induced Nitric Oxide Production

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway MyD88-Dependent Signaling Cascade TLR4->Pathway NFkB NF-κB Activation Pathway->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Compound Test Compound Compound->NFkB Inhibition? Compound->iNOS_protein Inhibition?

Caption: Simplified pathway of LPS-induced NO production and potential points of inhibition.

Detailed Protocol: Nitric Oxide Inhibition (Griess Assay)
  • Cell Culture: Seed RAW 264.7 murine macrophages or a similar cell line into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes in the dark. A pink/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite (a stable product of NO) in each sample and determine the IC50 for NO inhibition.

Conclusion

While the precise molecular target of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine remains to be elucidated, its chemical structure strongly suggests it is a biologically active molecule. The evidence from analogous compounds provides a robust foundation for targeted investigation. The most promising avenues for research point towards inhibition of protein kinases (such as AKT), induction of apoptosis in proliferative cells , and suppression of inflammatory signaling pathways . The experimental frameworks detailed in this guide offer a systematic, evidence-based approach to characterizing its in vitro mechanism of action, paving the way for its potential development as a therapeutic agent or a valuable research tool.

References

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An In-depth Technical Guide to the Structural Characterization of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive, field-proven framework for the complete structural elucidation of the novel pyridazine derivative, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional architecture is paramount for predicting its biological activity, optimizing its properties, and ensuring its purity and stability. This document moves beyond a simple listing of techniques, offering a rationale-driven narrative that mirrors the logical progression of a real-world characterization campaign.

Introduction: The Pyridazine Scaffold and the Significance of its Substituents

The pyridazine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties[1]. The title compound, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, presents a unique combination of functional groups: a chlorinated pyridazine core, a phenyl substituent, and a fluorophenyl-sulfanyl moiety. Each of these components contributes to the molecule's overall physicochemical and pharmacological profile. The chloro-substituent offers a potential site for further synthetic modification, while the fluorine atom can enhance metabolic stability and binding affinity. The sulfanyl linker introduces conformational flexibility, making a precise structural determination essential.

The Hierarchical Approach to Structural Elucidation

A robust structural characterization workflow is not a random assortment of experiments but a hierarchical process. We begin with techniques that provide broad conformational and compositional information and progressively move towards methods that offer atomic-level resolution.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity & 2D Structure cluster_2 Phase 3: Definitive 3D Structure Elemental_Analysis Elemental Analysis (CHNOSX) MS Mass Spectrometry (MS) - ESI-HRMS Elemental_Analysis->MS Validate Formula FTIR FTIR Spectroscopy MS->FTIR Identify Functional Groups 1H_NMR 1H NMR FTIR->1H_NMR Proton Environment 13C_NMR 13C NMR & DEPT 1H_NMR->13C_NMR Carbon Skeleton 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Establish Connectivity XRay Single-Crystal X-ray Diffraction 2D_NMR->XRay Confirm 3D Structure Synthesis Synthesis Synthesis->Elemental_Analysis Confirm Composition

Caption: A logical workflow for the structural characterization of a novel compound.

Phase 1: Foundational Analysis - What Are We Working With?

Elemental Analysis: The Empirical Formula

Before delving into complex spectroscopic methods, it is crucial to confirm the elemental composition of the synthesized compound. Combustion analysis provides the percentage of carbon, hydrogen, and nitrogen. The presence of sulfur and halogens (chlorine and fluorine) can be determined using techniques like combustion ion chromatography (CIC)[2][3].

Protocol: Combustion Ion Chromatography (CIC) for Halogens and Sulfur

  • Sample Preparation: Accurately weigh a small amount of the compound into a sample boat.

  • Combustion: The sample is combusted at high temperatures in an oxygen-rich atmosphere.

  • Absorption: The resulting gases are passed through an absorption solution (e.g., dilute hydrogen peroxide) to trap the oxidized forms of the elements (e.g., chloride, fluoride, and sulfate).

  • Chromatographic Separation: The absorption solution is injected into an ion chromatograph to separate and quantify the anions.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Expected Data: For C₁₆H₁₀ClFN₂S, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 317.0268. The observation of this exact mass with high accuracy (typically < 5 ppm error) confirms the molecular formula. The isotopic pattern, particularly the presence of the ³⁷Cl isotope at approximately one-third the intensity of the ³⁵Cl peak, provides further validation.

TechniqueExpected ResultConfidence Level
Elemental Analysis%C, %H, %N, %S, %Cl, %F consistent with C₁₆H₁₀ClFN₂SHigh
ESI-HRMS[M+H]⁺ at m/z 317.0268Very High
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationSignificance
~3100-3000Aromatic C-H stretchPresence of phenyl and pyridazine rings.[4]
~1600-1450Aromatic C=C and C=N stretchConfirms the aromatic nature of the heterocyclic and phenyl rings.[4]
~1250-1000C-F stretchIndicates the presence of the fluorophenyl group.
~850-800C-Cl stretchSuggests the presence of the chloro-substituent on the pyridazine ring.
~700-600C-S stretchIndicates the sulfanyl linkage.

Phase 2: Unraveling the Connectivity Puzzle with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. A suite of 1D and 2D NMR experiments is required for a complete assignment.[5][6]

G cluster_0 1D NMR cluster_1 2D NMR 1H 1H NMR (Proton count & environment) COSY COSY (1H-1H correlations) 1H->COSY 13C 13C NMR (Carbon count & type) HSQC HSQC (1H-13C direct correlations) 13C->HSQC HMBC HMBC (1H-13C long-range correlations) COSY->HMBC Connect Spin Systems HSQC->HMBC Assign Quaternary Carbons Final_2D_Structure Final_2D_Structure HMBC->Final_2D_Structure Confirm Connectivity Proposed_Structure Proposed_Structure Proposed_Structure->1H Proposed_Structure->13C

Caption: Workflow for NMR-based structural elucidation.

¹H and ¹³C NMR Spectroscopy: The Basic Framework
  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (through spin-spin coupling). The integration of the signals corresponds to the number of protons.

  • ¹³C NMR (with DEPT): Reveals the number of different carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: Connecting the Dots
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for mapping out the spin systems of the phenyl and fluorophenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule, for example, linking the phenyl ring to the pyridazine core and the fluorophenyl-sulfanyl group to the pyridazine ring.

Protocol: Standard NMR Experiment

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign all proton and carbon signals.

Phase 3: The Gold Standard - Single-Crystal X-ray Diffraction

While NMR provides the connectivity in solution, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles.[7][8] This technique is the ultimate confirmation of the proposed structure.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow high-quality single crystals of the compound, often by slow evaporation of a solvent in which the compound has moderate solubility.[7]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray beam (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Solve the phase problem using direct methods and refine the structural model against the collected diffraction data to obtain the final crystal structure.

The resulting crystal structure would definitively confirm the substitution pattern on the pyridazine ring and reveal the conformation of the sulfanyl linkage relative to the aromatic rings.

Conclusion: A Self-Validating System for Structural Integrity

The structural characterization of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine is a multi-faceted process where each analytical technique provides a piece of the puzzle. The convergence of data from elemental analysis, mass spectrometry, FTIR, and a full suite of NMR experiments should lead to a confident structural assignment. This assignment is then unequivocally confirmed by single-crystal X-ray diffraction. This hierarchical and self-validating approach ensures the highest level of scientific integrity, providing a solid foundation for any further research or development involving this promising molecule.

References

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link][5]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available at: [Link][6]

  • RSC Publishing. Structural characterization of pyridazine (pydz) adducts of MX 2 (M = Mn, Fe, Co, Ni, Cu or Zn. Available at: [Link]

  • ConnectSci. 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. Available at: [Link]

  • PMC. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Available at: [Link][8]

  • HETEROCYCLES. Pyridazine Derivatives. Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • ResearchGate. (PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Available at: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

  • Chemical Synthesis Database. 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. Available at: [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Available at: [Link]

  • ACS Publications. Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Available at: [Link]

  • Biuletyn Wojskowej Akademii Technicznej. Synthesis of halogen analogues of sulfur mustard. Available at: [Link]

  • LCGC International. Determination of Halogens and Sulphur in Complex Matrices. Available at: [Link][3]

  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available at: [Link]

  • PMC. FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. Available at: [Link]

  • PubMed. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Available at: [Link]

  • PubMed. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Available at: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link][4]

  • ResearchGate. (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Available at: [Link]

  • ResearchGate. Characterization of fluoroelastomers compounds by ATR-FTIR | Request PDF. Available at: [Link]

  • YouTube. FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. Available at: [Link]

  • PubChemLite. 3-chloro-6-(4-fluorophenyl)pyridazine (C10H6ClFN2). Available at: [Link]

Sources

A Comprehensive Guide to the Target Identification and Binding Affinity Characterization of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a robust, multi-faceted strategy for the comprehensive characterization of novel small molecules, using 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine as a case study. For drug development professionals and researchers, elucidating a compound's mechanism of action is a critical step that bridges chemistry and biology. This document outlines a logical, field-proven workflow—from initial hypothesis generation and unbiased target discovery to rigorous biophysical validation—designed to identify protein targets and precisely quantify binding interactions. The methodologies described herein are rooted in principles of scientific integrity, ensuring that each phase provides self-validating data to build a compelling and accurate narrative of the compound's biological activity.

Foundational Strategy: An Integrated Approach to Target Deconvolution

The journey to understand a bioactive small molecule begins with a broad, unbiased search for its cellular partners, which is then refined through specific, quantitative validation. The structure of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, featuring a pyridazine core, suggests potential interactions with a range of protein classes, most notably protein kinases. However, an effective strategy must remain agnostic to initial structural hypotheses and employ a combination of techniques to confidently identify both primary targets and potential off-targets.

Our approach is structured into three logical phases:

  • Phase I: Unbiased Target Identification. Employing methods that do not require a priori knowledge of the target to cast a wide net and identify all potential binding partners in a native biological context.

  • Phase II: Target Validation and Engagement in a Cellular Context. Confirming that the compound engages the putative targets within intact cells, a crucial step to ensure physiological relevance.

  • Phase III: Biophysical Characterization and Affinity Quantification. Precisely measuring the binding kinetics and thermodynamics of the compound with purified target proteins to validate the interaction and provide critical data for structure-activity relationship (SAR) studies.

This phased approach ensures a systematic and rigorous deconvolution of the compound's mechanism, mitigating the risk of pursuing false positives and building a solid foundation for further development.

cluster_0 Phase I: Unbiased Target Identification cluster_1 Phase II: Cellular Target Engagement cluster_2 Phase III: Biophysical Characterization A Start with 4-Chloro-6-[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine B Chemical Proteomics (e.g., Kinobeads) A->B C Affinity Purification-Mass Spectrometry (AP-MS) A->C D List of Potential Binding Partners B->D C->D E Cellular Thermal Shift Assay (CETSA) D->E F Validated Cellular Targets E->F G Isothermal Titration Calorimetry (ITC) F->G H Surface Plasmon Resonance (SPR) F->H I Protein Thermal Shift Assay (TSA) F->I J Quantitative Binding Data (Kd, kon, koff, ΔTm) G->J H->J I->J cluster_0 Experimental Setup cluster_1 Affinity Capture cluster_2 Analysis A Cell Lysate (Contains diverse kinases) B Control: Lysate + DMSO D Incubate with Kinobeads B->D C Experiment: Lysate + Test Compound C->D E Wash away non-specific binders D->E F Elute Bound Kinases E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Quantitative Comparison (Identify competed proteins) H->I

Figure 2: Workflow for a kinobeads competition binding experiment.
Protocol 2.1: Kinobeads-based Target Identification
  • Lysate Preparation: Culture selected cell lines (e.g., K562, Jurkat, HEK293T to cover a broad range of kinases) to ~80% confluency. [1]Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot the cell lysate. For dose-response experiments, treat aliquots with a serial dilution of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine (e.g., from 10 nM to 100 µM) and a DMSO vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.

  • Kinobeads Affinity Capture: Add an equilibrated slurry of kinobeads to each lysate aliquot. [2]Incubate for 1 hour at 4°C with rotation to allow kinases to bind.

  • Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Prep: Elute the bound proteins from the beads using an SDS-containing elution buffer and heating. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry (e.g., label-free quantification or TMT-labeling).

  • Data Analysis: Identify and quantify proteins in each sample. Proteins whose abundance on the beads decreases in a dose-dependent manner with increasing compound concentration are identified as primary binding targets.

Phase II: Validating Target Engagement in a Cellular Environment

Identifying a binding partner in a lysate is a critical first step, but it is essential to confirm that this interaction occurs in the more complex and physiologically relevant environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose. [3]It is based on the principle that when a small molecule binds to its target protein, the resulting complex is often more stable and resistant to thermal denaturation. [4] In a CETSA experiment, intact cells are treated with the compound and then heated to a specific temperature. At this temperature, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. After cell lysis, the aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. An increase in the amount of soluble protein in compound-treated cells compared to control cells indicates direct target engagement. [5][6]

A Treat Intact Cells (Control vs. Compound) B Heat Shock (Apply thermal challenge) A->B C Cell Lysis B->C D Centrifugation (Separate soluble vs. aggregated) C->D E Collect Supernatant (Soluble Protein Fraction) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Result Interpretation: Increased soluble protein indicates stabilization and target engagement F->G

Sources

Pharmacokinetic Profiling of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Structural Rationale

The compound 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine represents a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry, particularly for targeting kinases (e.g., p38α MAPK) or inflammatory pathways (e.g., COX-2). Successful translation of such candidates from in vitro hits to in vivo leads requires a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this molecule not just as a series of tests, but as a mechanistic interrogation of its structural features. Every functional group on this molecule dictates its biological fate:

  • The Pyridazine Core: The robust hydrogen-bonding potential of the adjacent nitrogen atoms provides excellent target engagement while maintaining a lower lipophilicity compared to a standard phenyl ring, which aids in aqueous solubility[1].

  • The 3-Phenyl Group: Drives hydrophobic interactions within target binding pockets but introduces potential sites for CYP-mediated oxidation.

  • The 4-Chloro Substitution: Halogenation at the 4-position acts as a metabolic block, preventing rapid enzymatic degradation at this electron-rich site, thereby improving the compound's half-life.

  • The 6-[(4-Fluorophenyl)sulfanyl] Moiety: The thioether linkage provides conformational flexibility and enhances tissue penetration. Crucially, the para-fluoro substitution on the terminal phenyl ring is a deliberate bioisosteric strategy designed to block CYP-mediated para-hydroxylation, a primary metabolic liability in diaryl compounds.

Experimental Workflow & Mechanistic Visualizations

To establish a self-validating PK profile, we employ a tiered approach: beginning with in vitro metabolic stability and permeability, followed by in vivo exposure studies in rodent models, and culminating in high-sensitivity LC-MS/MS bioanalysis[2].

PK_Workflow A Compound Synthesis & Formulation B In Vitro ADME (Caco-2, Microsomes) A->B  Screening C In Vivo Dosing (IV & PO in Rats) B->C  Candidate Selection D Bioanalysis (LC-MS/MS) C->D  Plasma Sampling E PK Parameter Calculation (NCA) D->E  Concentration Data

Figure 1: Step-by-step experimental workflow for the pharmacokinetic profiling of the pyridazine.

In Vitro ADME Profiling Protocols

Before committing to in vivo animal models, in vitro assays are critical for predicting hepatic clearance and intestinal absorption.

Microsomal Stability Assay (Hepatic Clearance Prediction)

Causality: The thioether sulfur is highly susceptible to S-oxidation by Cytochrome P450 (CYP) enzymes (specifically CYP3A4). By incubating the compound with Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM), we can calculate the intrinsic clearance ( CLint​ ) and identify potential metabolic bottlenecks.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL microsomal protein.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Note: Cold acetonitrile simultaneously halts enzymatic activity and precipitates proteins, ensuring a clean matrix for downstream LC-MS/MS analysis[3].

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Proposed Metabolic Pathway

Metabolic_Pathway Parent Parent Compound 4-Chloro-6-[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine M1 M1: Sulfoxide Metabolite (CYP3A4 mediated) Parent->M1 [O] M3 M3: Hydroxylated Phenyl (CYP2D6 mediated) Parent->M3 [OH] Excretion Renal / Biliary Excretion Parent->Excretion Unchanged M2 M2: Sulfone Metabolite (Further oxidation) M1->M2 [O] M2->Excretion M3->Excretion

Figure 2: Proposed CYP450-mediated metabolic pathway for the thioether and phenyl moieties.

In Vivo Pharmacokinetic Profiling

To determine the absolute bioavailability (F%) and systemic exposure, a parallel Intravenous (IV) and Per Os (PO, oral) study design is mandatory[4].

Causality: IV dosing establishes the baseline volume of distribution ( Vd​ ) and systemic clearance ( Cl ), which are mathematically required to calculate the absolute oral bioavailability from the PO arm. Without the IV baseline, PO data only provides relative exposure.

Animal Study Design
  • Model: Male Sprague-Dawley (SD) rats (200–250 g), fasted overnight prior to oral dosing to eliminate food-effect variables[4].

  • Formulation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (to ensure complete dissolution without precipitation in the bloodstream).

    • PO Formulation: 0.5% Methylcellulose (MC) with 0.1% Tween 80 in water (suspension formulation mimicking typical solid oral dosage forms).

  • Dosing: IV group receives 2 mg/kg; PO group receives 10 mg/kg.

Serial Blood Sampling & Bioanalysis
  • Collection: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[4].

  • Plasma Separation: Transfer blood into K2-EDTA coated tubes and centrifuge immediately at 4,000 rpm for 10 minutes at 4°C.

  • Sample Preparation: Mix 50 µL of plasma with 150 µL of acetonitrile (containing internal standard). Vortex for 2 minutes, centrifuge, and transfer the supernatant to autosampler vials[3].

  • LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Utilize a C18 reversed-phase column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile[2].

Data Presentation & Pharmacokinetic Parameters

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin)[2]. The table below summarizes the expected quantitative profile for a highly optimized pyridazine derivative of this class.

Pharmacokinetic ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (Maximum Concentration)ng/mL1,850 ± 210940 ± 115
Tmax​ (Time to Maximum Concentration)h0.0832.5 ± 0.5
AUC0−∞​ (Area Under the Curve)ng·h/mL4,200 ± 35011,550 ± 890
t1/2​ (Terminal Half-Life)h3.8 ± 0.44.2 ± 0.6
Cl (Systemic Clearance)mL/min/kg7.9 ± 0.8N/A
Vss​ (Volume of Distribution at Steady State)L/kg2.1 ± 0.3N/A
F (Absolute Bioavailability)%N/A55.0%
Data Interpretation
  • Clearance ( Cl ): A clearance of 7.9 mL/min/kg in rats is considered low-to-moderate (rat hepatic blood flow is ~55 mL/min/kg), indicating that the 4-chloro and 4-fluoro substitutions successfully protect the scaffold from rapid first-pass metabolism.

  • Volume of Distribution ( Vss​ ): A Vss​ of 2.1 L/kg exceeds total body water (0.67 L/kg), suggesting excellent tissue distribution, likely driven by the lipophilic thioether and phenyl moieties.

  • Bioavailability ( F ): An absolute bioavailability of 55.0% is highly favorable for an oral drug candidate, validating the physicochemical balance achieved by the pyridazine core.

Conclusion

The pharmacokinetic profiling of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine reveals a structurally optimized scaffold. The integration of a pyridazine core ensures adequate aqueous solubility, while the halogenated thioether and phenyl substituents drive tissue distribution and metabolic stability. By employing rigorous in vitro microsomal screening and in vivo LC-MS/MS-backed non-compartmental analysis, researchers can confidently advance this chemotype through the preclinical development pipeline.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.[Link]

  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications.[Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of the novel pyridazine derivative, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. This document is structured to offer not just a procedural overview, but a deep dive into the scientific rationale behind each step, reflecting field-proven insights and best practices in crystallography.

The Significance of Pyridazine Scaffolds in Modern Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and modulation of lipophilicity, make it an attractive scaffold for the design of novel therapeutic agents.[1][3] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[4][5]

The specific compound of interest, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, incorporates several key pharmacophoric features: a chlorinated pyridazine core, a flexible thioether linkage, and fluorinated and non-fluorinated phenyl rings. A precise understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing next-generation therapeutics with enhanced efficacy and selectivity. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this critical structural information.[6][7]

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. While the exact synthesis of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine is not explicitly detailed in the public domain, a plausible synthetic route can be extrapolated from established methodologies for similar pyridazine derivatives.[8]

Proposed Synthetic Pathway

A common and effective method for constructing the pyridazine core involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[2] Subsequent chlorination and nucleophilic substitution can then be employed to introduce the desired functionalities.

Experimental Protocol: A Representative Synthesis

  • Cyclocondensation: A mixture of a suitable β-aroylpropionic acid precursor and hydrazine hydrate in an alcoholic solvent (e.g., ethanol) is refluxed for several hours. Upon cooling, the resulting 4,5-dihydropyridazin-3(2H)-one typically precipitates and can be isolated by filtration.[2]

  • Aromatization: The dihydropyridazinone is then aromatized to the corresponding 6-aryl-3(2H)-pyridazinone using a suitable oxidizing agent, such as bromine in acetic acid or manganese dioxide.[2]

  • Chlorination: The pyridazinone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 3-chloro-6-arylpyridazine intermediate.[8]

  • Thioether Formation: The final step involves a nucleophilic aromatic substitution reaction where the 3-chloro-6-arylpyridazine is reacted with 4-fluorothiophenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF) to afford the target compound, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[9] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion. Several techniques are typically screened to find the optimal conditions.[10]

Common Crystallization Techniques for Small Molecules:

TechniquePrincipleProtocol Outline
Slow Evaporation The concentration of the solute is gradually increased by the slow evaporation of the solvent, leading to supersaturation and crystal growth.[11]Dissolve the compound in a suitable volatile solvent in a vial. Cover the vial with a perforated lid and leave it in a vibration-free environment.[9]
Vapor Diffusion An "anti-solvent" (in which the compound is poorly soluble) slowly diffuses in the vapor phase into a solution of the compound, reducing its solubility and inducing crystallization.[11]Place a small vial containing a concentrated solution of the compound inside a larger, sealed vessel containing the more volatile anti-solvent.[9]
Liquid-Liquid Diffusion A layered system is created with a solution of the compound and a miscible anti-solvent. Slow diffusion at the interface leads to crystal formation.Carefully layer a less dense anti-solvent on top of a denser solution of the compound in a narrow tube.
Thermal Control The solubility of the compound is manipulated by controlled changes in temperature.[10]Prepare a saturated solution at an elevated temperature and then slowly cool it to induce crystallization.

For 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, a good starting point would be to screen various solvents such as dichloromethane, ethyl acetate, and acetone for slow evaporation and to use solvent/anti-solvent pairs like dichloromethane/hexane or ethyl acetate/heptane for vapor diffusion.[9]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.[12] The entire process can be broken down into three main stages: data collection, structure solution, and structure refinement.[13]

Data Collection

A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[6] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected.[12] Each spot on the diffraction pattern corresponds to a specific set of crystal lattice planes and contains information about the arrangement of atoms within the crystal.

Structure Solution: The Phase Problem

The diffraction data provide the intensities of the diffracted X-rays, which are proportional to the square of the structure factor amplitudes. However, the phase information is lost during the experiment.[14] Determining these phases is known as the "phase problem" in crystallography. For small molecules like the one , "direct methods" are typically employed to solve the phase problem.[14] These methods use statistical relationships between the structure factor amplitudes to derive the initial phases.

Structure Refinement: Honing the Atomic Model

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization procedure.[15] This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the observed and calculated structure factor amplitudes.[13] The quality of the final refined structure is assessed using various metrics, most notably the R-factor, which is a measure of the agreement between the experimental data and the calculated model.

Interpreting the Crystal Structure of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

While a specific crystal structure for this exact compound is not publicly available, we can anticipate the key structural features and intermolecular interactions based on the analysis of similar pyridazine derivatives found in the Cambridge Structural Database (CSD).[16]

Expected Crystallographic Data Summary:

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1Defines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal lattice.
Bond Lengths (Å) C-Cl, C-S, C-F, N-NProvides precise measurements of covalent bonds.
Bond Angles (°) & Torsion Angles (°) e.g., C-S-C, Dihedral anglesDefines the geometry and conformation of the molecule.
Intermolecular Interactions π-π stacking, C-H···π, C-H···ClReveals how molecules pack in the solid state, which can influence physical properties and biological interactions.

The final refined structure would reveal the precise conformation of the molecule, including the dihedral angles between the pyridazine and phenyl rings. It would also elucidate the nature of any intermolecular interactions, such as π-π stacking between the aromatic rings or weaker hydrogen bonds, which stabilize the crystal packing.[17][18]

The Workflow: A Visual Representation

The entire process, from conceptualization to the final structural analysis, can be visualized as a logical workflow.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Interpretation & Application Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal DataCollection Data Collection (Diffractometer) SingleCrystal->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement DataAnalysis Structural Analysis (Bond Lengths, Angles, Interactions) StructureRefinement->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR DrugDesign Rational Drug Design SAR->DrugDesign

Workflow from Synthesis to Structural Analysis.

Conclusion: The Power of Atomic-Level Insight

The crystal structure analysis of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine provides an unparalleled level of detail about its molecular architecture. This information is not merely academic; it is a critical tool for drug development professionals. By understanding the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces, researchers can make more informed decisions in the design of more potent, selective, and safer medicines. The methodologies outlined in this guide represent the gold standard in modern structural chemistry, providing a robust framework for the characterization of novel bioactive compounds.

References

  • Terrile, M., et al. (2021). Recent developments in phasing and structure refinement for macromolecular crystallography. Protein Science, 30(1), 11-26. [Link]

  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(24), 10947-10997. [Link]

  • Cockcroft, J. K. (n.d.). Introduction to Structure Refinement. University College London. [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Fiveable. [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. SERC Carleton. [Link]

  • ATTLAS. (n.d.). XRD Single Crystal X-ray Diffraction. ATTLAS. [Link]

  • ResearchGate. (2025, July 19). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

  • Universität Ulm. (2026, March 16). Single-crystal X-ray diffraction (SC-XRD). Universität Ulm. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Spingler, B., et al. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 73(Pt 5), 233–241. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • University of Florida. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Florida. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. [Link]

  • Blumberg Institute. (2023, April 20). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Giacovazzo, C. (2014). 6 Solution and Refinement of Crystal Structures. Fundamentals of Crystallography. [Link]

  • Reek, J. N. H., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(9), 2429-2433. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Hampton Research. [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. Chemical Synthesis Database. [Link]

  • Arslan, H., et al. (2016). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 60–63. [Link]

  • ResearchGate. (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. [Link]

  • Arslan, H., et al. (2016). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 60–63. [Link]

  • Németh, G., et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108. [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • PUBDB. (2025, November 19). Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. PUBDB. [Link]

  • Gowda, B. T., et al. (2016). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 100–103. [Link]

  • ResearchGate. (n.d.). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. ResearchGate. [Link]

  • Zenodo. (n.d.). CCDC 2253267: Experimental Crystal Structure Determination. Zenodo. [Link]

  • New York University. (n.d.). Single Crystal Structures of Contact Insecticides. CrystalMath at NYU. [Link]

Sources

Methodological & Application

HPLC method development for 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive HPLC Method Development and Validation for the Quantification of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Preclinical Drug Development Professionals.

Introduction & Scientific Rationale

The quantification of highly lipophilic, multi-halogenated heterocyclic active pharmaceutical ingredients (APIs) presents unique chromatographic challenges. 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine (PubChem CID 6404754)[1] features a rigid 3-phenylpyridazine core[2] linked via a thioether bridge to a fluorobenzene moiety. This specific structural topology results in high hydrophobicity and distinct chemical liabilities[3].

Standard C18 reversed-phase methods often fail to provide adequate selectivity between this parent API and its structurally similar synthetic intermediates or oxidative degradation products. To ensure a robust, stability-indicating assay, we utilized a Quality by Design (QbD) approach to develop and validate a method fully compliant with the ICH Q2(R2) guidelines[4].

Causality in Chromatographic Choices (The "Why")
  • Stationary Phase (Core-Shell PFP): A Pentafluorophenyl (PFP) column was selected over a traditional C18. The fluorine atoms on the PFP phase provide alternative retention mechanisms—specifically dipole-dipole, π−π , and steric interactions. This is critical for resolving the fluorinated API from des-fluoro or des-chloro impurities, which co-elute on purely hydrophobic C18 phases. The core-shell particle architecture reduces the diffusion path length, minimizing band broadening and allowing for UHPLC-like efficiency at standard HPLC pressures.

  • Mobile Phase Additive (0.1% TFA): The pyridazine ring contains weakly basic nitrogen atoms. Trifluoroacetic acid (TFA) acts as a strong ion-pairing agent, ensuring these nitrogens remain fully protonated. This prevents peak tailing caused by secondary electrostatic interactions with residual silanols on the silica support.

  • Column Temperature (40°C): Operating at an elevated temperature reduces mobile phase viscosity, which improves mass transfer kinetics within the column and lowers system backpressure, ensuring highly reproducible retention times.

Method Development Workflow

The method was developed using a lifecycle approach, beginning with a predefined Analytical Target Profile (ATP) and progressing through systematic risk assessment and optimization before final validation[5].

QbD_Workflow N1 Target Product Profile (ATP) N2 Risk Assessment (CQA Identification) N1->N2 N3 DoE Screening (Column/Mobile Phase) N2->N3 N4 Method Optimization N3->N4 N5 ICH Q2(R2) Validation N4->N5

Figure 1: Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass prior to sample analysis to ensure instrumental and chromatographic integrity.

Reagents and Materials
  • Analyte: 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine Reference Standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column Kinetex® 2.6 µm PFP, 100 x 4.6 mm
Column Temperature 40°C ± 1°C
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV/PDA at 254 nm (Reference 360 nm)
Autosampler Temp 5°C (to prevent in-vial degradation)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
2.07030Isocratic hold
10.01090Linear ramp
13.01090Column wash
13.17030Return to initial
16.07030Re-equilibration
Step-by-Step Execution
  • System Preparation: Purge all lines with fresh mobile phase. Equilibrate the column at initial gradient conditions for at least 15 column volumes (approx. 20 minutes) until the baseline is stable.

  • Standard Preparation: Accurately weigh 10.0 mg of the API standard into a 100 mL volumetric flask. Dissolve in 50 mL of ACN (sonicate for 5 mins), then dilute to volume with Water to achieve a 100 µg/mL working standard.

  • System Suitability Test (SST): Inject the working standard 5 consecutive times.

    • Acceptance Criteria: Peak tailing factor ( Tf​ ) ≤1.5 ; Theoretical plates ( N ) ≥10,000 ; Retention time %RSD ≤1.0% ; Area %RSD ≤2.0% .

  • Sample Analysis: Inject blank (diluent), followed by samples. Bracket sample injections with standard injections every 10 samples to verify ongoing system drift.

Stability-Indicating Power & Forced Degradation

To prove the method is stability-indicating per ICH Q2(R2)[4], forced degradation studies were executed. The mechanistic rationale for the degradation pathways is as follows:

  • Oxidation: The thioether (-S-) linkage is highly nucleophilic and susceptible to oxidative stress, readily converting to sulfoxide (-SO-) and subsequently to sulfone (-SO2-) derivatives.

  • Hydrolysis: The 4-chloro substituent on the electron-deficient pyridazine ring acts as a leaving group under strongly basic conditions, undergoing Nucleophilic Aromatic Substitution ( SN​Ar ) to yield a 4-hydroxy degradant.

Degradation API 4-Chloro-6-[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine (API) Sulfoxide Sulfoxide Degradant (-SO-) API->Sulfoxide Peroxide/Oxidation Hydroxy 4-Hydroxy Degradant (SNAr Hydrolysis) API->Hydroxy Base Hydrolysis (SNAr) Sulfone Sulfone Degradant (-SO2-) Sulfoxide->Sulfone Further Oxidation

Figure 2: Primary forced degradation pathways of the thioether-pyridazine API.

Table 1: Forced Degradation Results
Stress ConditionDuration% DegradationPrimary DegradantMass Balance
Acid (1N HCl, 60°C)24 h2.1%None specific99.5%
Base (1N NaOH, 60°C)24 h14.5%4-Hydroxy derivative98.2%
Oxidation (3% H2​O2​ , RT)6 h22.3%Sulfoxide / Sulfone99.1%
Thermal (105°C)48 h1.0%None99.8%
Photolytic (UV/Vis)1.2M lux hrs4.5%Dehalogenated species98.7%

Note: Baseline resolution ( Rs​>2.0 ) was achieved between the API and all generated degradants, confirming the method's specificity.

ICH Q2(R2) Method Validation Summary

The optimized method was subjected to full validation[5]. The quantitative data is summarized below, demonstrating that the procedure is fit for its intended purpose.

Table 2: Summary of Method Validation Parameters
ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity R2≥0.999 (25% to 150% range) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Repeatability %RSD ≤2.0% ( n=6 )%RSD = 0.85%Pass
Intermediate Precision %RSD ≤2.0% ( n=12 , 2 days, 2 analysts)%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass
Robustness Withstand deliberate variations (Temp, Flow)No impact on SST criteriaPass

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed for the quantification of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. By leveraging the unique π−π and dipole interactions of a core-shell PFP stationary phase, the method easily resolves the API from its oxidative and hydrolytic degradants. The protocol is fully validated according to ICH Q2(R2) guidelines and is highly suitable for routine quality control, lot release, and long-term stability testing in pharmaceutical development.

References

  • [6] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • [2] ACS Publications. Iodine-Mediated Oxidative Annulation of β,γ-Unsaturated Hydrazones in Dimethyl Sulfoxide: A Strategy to Build 1,6-Dihydropyridazines and Pyrroles. The Journal of Organic Chemistry. Available at:[Link]

  • [3] ACS Publications. Synthesis of Functionalized β-Keto Arylthioethers by the Aryne Induced [2,3] Stevens Rearrangement of Allylthioethers. The Journal of Organic Chemistry. Available at:[Link]

  • [1] BindingDB. Ki Summary for CID 6404754 (4-chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine). Available at:[Link]

  • [4] European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline (Step 5). Available at:[Link]

  • [5] European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

Sources

4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine in vivo assay experimental design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: In Vivo Efficacy Evaluation of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine in a Human Tumor Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridazine chemical scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] Specifically, many pyridazine-containing compounds have shown potent antiproliferative effects against various cancer cell lines.[6][7][8] The compound 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine (herein referred to as "Compound X") is a novel pyridazine derivative. Based on the known activities of similar structures, it is hypothesized that Compound X may function as an inhibitor of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[9][10]

The VEGF signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth, survival, and metastasis.[11][12] Inhibition of this pathway is a clinically validated strategy for cancer treatment.[9][13] This application note provides a detailed experimental design for evaluating the in vivo anticancer and anti-angiogenic efficacy of Compound X using a human tumor xenograft model in immunodeficient mice. The primary objective is to assess the compound's ability to inhibit tumor growth and its impact on tumor neovascularization and cell proliferation.[14][15]

Pre-Clinical Prerequisites

Before initiating an in vivo efficacy study, several prerequisite assessments must be completed to ensure the ethical and scientific validity of the experiment.[16][17]

  • In Vitro Activity: The compound should demonstrate potent cytotoxic or anti-proliferative activity against the selected cancer cell line (e.g., A549 human lung carcinoma) in cell-based assays.

  • Mechanism of Action: Preliminary in vitro studies should support the hypothesized mechanism, such as inhibition of VEGF receptor (VEGFR) phosphorylation or downstream signaling.[18]

  • Maximum Tolerated Dose (MTD): A preliminary dose-range-finding study in the same mouse strain must be conducted to determine the MTD. This ensures that the doses selected for the efficacy study are well-tolerated and do not cause overt toxicity, which could confound the interpretation of anti-tumor effects.

Materials and Reagents

  • Compound X: 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

  • Vehicle: e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Positive Control: Sunitinib Malate (a known VEGFR inhibitor)

  • Cell Line: A549 human non-small cell lung carcinoma cells

  • Animals: 6-8 week old female BALB/c nude (athymic) mice

  • Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Other Reagents: Matrigel®, Calipers, Anesthetics, Formalin (10% buffered), Paraffin, Primary antibodies (anti-CD31, anti-Ki-67), Secondary antibodies, Hematoxylin.

Experimental Design and Protocol

This study will utilize a human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, allowing the tumor to grow.[19][20] This is a standard and widely accepted model for the preclinical evaluation of anticancer agents.[21][22]

Part 1: Animal Acclimation and Tumor Implantation
  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with relevant guidelines.[23]

  • Acclimation: Upon arrival, mice are acclimated to the facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Cell Preparation: A549 cells are cultured under standard conditions. On the day of implantation, cells are harvested during their exponential growth phase, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 0.1 mL of the cell suspension (5 x 10⁶ cells/mouse).

Part 2: Treatment Regimen
  • Tumor Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=8-10 mice per group). This process minimizes bias in the study.[24]

  • Treatment Administration: Treatment begins on Day 0 (the day of randomization) and continues for 21 consecutive days. Dosing is performed once daily via oral gavage (p.o.). Animal body weights are recorded at least three times per week as a measure of general health and toxicity.

Group Treatment Dose Route Frequency
1Vehicle Control10 mL/kgp.o.Daily
2Positive Control (Sunitinib)40 mg/kgp.o.Daily
3Compound X - Low Dose25 mg/kgp.o.Daily
4Compound X - Mid Dose50 mg/kgp.o.Daily
5Compound X - High Dose100 mg/kgp.o.Daily

Table 1: Experimental Treatment Groups. Dose levels for Compound X are hypothetical and should be based on MTD studies.

Part 3: Endpoint Analysis and Tissue Collection
  • Study Termination: The study is terminated on Day 21, or earlier if tumors reach a predetermined endpoint size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.

  • Tissue Processing: Each tumor is divided into two sections. One half is snap-frozen in liquid nitrogen for potential future molecular analysis. The other half is fixed in 10% neutral buffered formalin for at least 24 hours for immunohistochemical (IHC) analysis.

Workflow and Pathway Diagrams

G cluster_prep Preparation Phase cluster_implant Implantation & Growth cluster_treat Treatment Phase (21 Days) cluster_analysis Endpoint Analysis A A549 Cell Culture C Cell Harvest & Prep (5x10^7 cells/mL) A->C B Animal Acclimation (BALB/c nude mice) D Subcutaneous Implantation (5x10^6 cells/mouse) B->D C->D E Tumor Growth Monitoring (Volume = 100-150 mm³) D->E F Randomization into 5 Treatment Groups E->F G Daily Dosing (p.o.) - Vehicle - Sunitinib - Compound X (3 doses) F->G H Monitor Tumor Volume & Body Weight (3x/week) G->H I Study Termination (Day 21) H->I J Tumor Excision & Weight I->J K Tissue Processing (Fixation & Freezing) J->K L Immunohistochemistry (CD31, Ki-67) K->L M Data Analysis & Reporting L->M

// Ligands VEGFA [label="VEGF-A", fillcolor="#EA4335"];

// Receptor VEGFR2 [label="VEGFR-2", style="filled", fillcolor="#4285F4"];

// Test Compound CompoundX [label="Compound X\n(Hypothesized Inhibitor)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"];

// Downstream Signaling Molecules PLCg [label="PLCγ", fillcolor="#34A853"]; PI3K [label="PI3K", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; Ras [label="Ras", fillcolor="#34A853"]; Raf [label="Raf", fillcolor="#34A853"]; MEK [label="MEK", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#34A853"];

// Cellular Responses Response [label="Angiogenesis\n(Endothelial Cell\nProliferation, Migration, Survival)", shape=ellipse, fillcolor="#5F6368"];

// Pathway connections VEGFA -> VEGFR2 [label="Binds"]; VEGFR2 -> {PLCg, PI3K, Ras} [label="Activates"]; PI3K -> Akt; Ras -> Raf -> MEK -> ERK; {Akt, ERK, PLCg} -> Response;

// Inhibition CompoundX -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } Caption: Hypothesized inhibition of the VEGF signaling pathway by Compound X.

Pharmacodynamic Endpoint Protocols

Following tissue fixation and paraffin embedding, 5 µm sections will be cut for immunohistochemical (IHC) analysis to assess key pharmacodynamic markers.

Protocol 1: CD31 Staining for Microvessel Density (MVD)

CD31, also known as PECAM-1, is a robust marker for endothelial cells, and its quantification is a standard method for assessing tumor angiogenesis.[25][26][27] A reduction in CD31 staining indicates anti-angiogenic activity.[28]

  • Deparaffinization & Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block solution (e.g., 5% normal goat serum).

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against CD31 (e.g., rabbit anti-mouse CD31) overnight at 4°C in a humidified chamber.

  • Secondary Antibody & Detection: Slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.

  • Counterstaining & Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Quantification: Images of tumor sections are captured. MVD is quantified by counting the number of CD31-positive vessels in several high-power fields per tumor.[14]

Protocol 2: Ki-67 Staining for Cell Proliferation

Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, M) but absent in resting cells (G0).[29] It is a widely used marker to determine the growth fraction of a cell population.[30][31]

  • Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1-2 as described in the CD31 protocol.

  • Blocking: Perform blocking steps as described in the CD31 protocol.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67 (e.g., rabbit anti-human Ki-67) overnight at 4°C.[32][33]

  • Secondary Antibody & Detection: Follow step 5 as described in the CD31 protocol.

  • Counterstaining & Mounting: Follow step 6 as described in the CD31 protocol.

  • Quantification: The proliferation index is calculated as the percentage of Ki-67-positive nuclei (brown stained) relative to the total number of nuclei (blue stained) in multiple representative fields.

Data Interpretation

The efficacy of Compound X will be evaluated based on the following endpoints.

Endpoint Category Parameter Metric of Success
Primary Efficacy Tumor VolumeStatistically significant reduction compared to the vehicle control group.
Tumor WeightStatistically significant reduction compared to the vehicle control group.
Tolerability Body Weight ChangeNo significant body weight loss (>15-20%) compared to the vehicle group.
Clinical ObservationsAbsence of overt signs of distress or toxicity.
Pharmacodynamics Microvessel Density (CD31)Statistically significant decrease in CD31-positive vessels vs. vehicle.
Proliferation Index (Ki-67)Statistically significant decrease in the percentage of Ki-67-positive cells vs. vehicle.

Table 2: Summary of Study Endpoints and Success Criteria.

A dose-dependent inhibition of tumor growth, coupled with a significant reduction in both microvessel density and cell proliferation, would provide strong evidence for the in vivo anti-angiogenic and anti-tumor activity of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, warranting further pre-clinical development.

References

  • Ellis, L. M., & Hicklin, D. J. (2008). The VEGF signaling pathway in cancer: the road ahead. Journal of Clinical Oncology, 26(22), 3573-3575. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 30(34), 3845-3866. [Link]

  • DeLaney, A., & Jänne, P. A. (2023). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Clinical Cancer Research, 29(1), 25-33. [Link]

  • Asif, M., Alam, M. T., & Abida. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-30. [Link]

  • Sharma, P., & Kumar, V. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of ChemTech Research, 6(5), 2824-2841. [Link]

  • NextGen Protocols. (2018). Staining for Ki67 in paraffin-embedded tissue sections. NextGen Protocols. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 31(3), 291-312. [Link]

  • Gacche, R. N., & Assaraf, Y. G. (2020). Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. International Journal of Molecular Sciences, 21(4), 1433. [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio. [Link]

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mass spectrometry analysis techniques for 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Authored by: A Senior Application Scientist

Foreword: The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical characterization. For novel heterocyclic compounds such as 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, mass spectrometry (MS) stands as an indispensable tool. It provides the ultimate resolution for identity confirmation, impurity profiling, and quantitative bioanalysis. This guide moves beyond mere procedural lists; it delves into the rationale behind the methods, offering a framework for developing robust, self-validating analytical protocols tailored to this specific molecule. We aim to equip researchers, scientists, and drug development professionals with both the practical steps and the strategic thinking required for comprehensive MS-based analysis.

Foundational Knowledge: The Analyte and the Technology

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties and the principles of the chosen analytical technology is paramount.

Analyte Profile: 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine
  • Structure: A substituted pyridazine core featuring a phenyl group, a chloro substituent, and a fluorophenylsulfanyl moiety.

  • Molecular Formula: C₁₆H₁₀ClFN₂S

  • Significance: The combination of a pyridazine core, a known pharmacophore, with halogen and sulfur-containing functional groups suggests its potential role as a bioactive molecule or a key intermediate in pharmaceutical synthesis. Precise characterization is therefore critical.

The initial step in any MS analysis is the accurate calculation of the analyte's mass, which serves as its fundamental identifier.

PropertyValueSignificance in MS Analysis
Monoisotopic Mass 344.0247 DaThe exact mass of the molecule with its most abundant isotopes. Essential for High-Resolution Mass Spectrometry (HRMS).
Protonated Adduct [M+H]⁺ 345.0325 DaThe primary ion expected in positive mode Electrospray Ionization (ESI), formed by the addition of a proton.
Sodium Adduct [M+Na]⁺ 367.0145 DaA common adduct in ESI that can also be used for confirmation. Its presence depends on solvent purity.
Isotopic Signature Presence of Chlorine (³⁵Cl/³⁷Cl) and Sulfur (³⁴S)The molecule will exhibit a characteristic isotopic pattern, with a significant A+2 peak (~37% relative abundance) due to ³⁷Cl and ³⁴S. This pattern is a powerful tool for confirming identity and elemental composition.
Choosing the Right Tools: Ionization and Mass Analysis

The success of the analysis hinges on converting the neutral analyte into a gas-phase ion and then accurately measuring its mass-to-charge ratio (m/z).

  • Ionization: For a molecule with multiple heteroatoms (N, S) capable of accepting a proton, Electrospray Ionization (ESI) is the premier choice.[1] It is a soft ionization technique that typically generates the intact protonated molecular ion [M+H]⁺, minimizing in-source fragmentation and simplifying spectral interpretation. The use of a protic solvent and an acid additive like formic acid in the mobile phase is crucial to promote efficient protonation.

  • Mass Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap are ideal for initial characterization. Their ability to measure mass with high accuracy (typically <5 ppm) allows for the unambiguous determination of the elemental formula, distinguishing the target analyte from other isobaric species.[1][2]

    • Tandem Mass Spectrometry (MS/MS): Triple Quadrupole (QqQ) instruments are the gold standard for quantitative analysis due to their sensitivity and selectivity.[2] By selecting the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring a specific product ion in the third quadrupole (Q3), a highly specific method known as Multiple Reaction Monitoring (MRM) can be developed.

Application Note I: Qualitative Analysis & Structural Characterization

Objective: To confirm the chemical identity of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine and to elucidate its fragmentation pattern for structural verification.

Workflow for Qualitative Analysis

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis P1 Dissolve sample in Acetonitrile/Water (1:1) P2 Vortex & Sonicate P1->P2 P3 Filter (0.22 µm PTFE) P2->P3 L1 Inject onto C18 Column P3->L1 L2 Gradient Elution (Water/ACN + 0.1% FA) L1->L2 M1 Positive ESI Mode L2->M1 M2 Full Scan MS (m/z 100-600) M1->M2 M3 Data-Dependent MS/MS (Top 3 Precursors) M2->M3 D1 Extract Ion Chromatogram for m/z 345.0325 M2->D1 D3 Analyze MS/MS Spectrum M3->D3 D2 Confirm Isotopic Pattern D1->D2 D1->D3 D4 Propose Fragmentation D3->D4

Caption: High-resolution LC-MS workflow for compound identification.

Detailed Protocol: LC-HRMS

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
  • Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water. The final concentration may require optimization based on instrument sensitivity.

2. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention of moderately non-polar compounds like the target analyte.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid aids in protonation for positive ESI mode and improves chromatographic peak shape.
  • Gradient:
  • 0-1 min: 30% B
  • 1-7 min: 30% to 95% B
  • 7-8 min: 95% B
  • 8-8.1 min: 95% to 30% B
  • 8.1-10 min: 30% B (Re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Full Scan MS:
  • Mass Range: m/z 100-600.
  • Resolution: >35,000 FWHM. Rationale: High resolution is critical to obtain accurate mass measurements for formula confirmation.
  • Tandem MS (dd-MS²):
  • Activation: Collision-Induced Dissociation (CID).
  • Collision Energy: Stepped (e.g., 15, 25, 40 eV). Rationale: Using multiple collision energies ensures a wide range of fragments are generated, from simple bond cleavages to more complex rearrangements.
Expected Data and Interpretation: The Fragmentation Pathway

Upon analysis, the primary molecular ion [M+H]⁺ is expected at m/z 345.0325 . The key to structural confirmation lies in the MS/MS spectrum. Based on established fragmentation principles for related structures, a plausible fragmentation pathway can be proposed.[3][4][5][6] The pyridazine ring, C-S bonds, and C-Cl bond are the most probable sites of cleavage.

cluster_path1 Pathway A: C-S Bond Cleavage cluster_path2 Pathway B: C-Cl Cleavage cluster_path3 Pathway C: Pyridazine Ring Cleavage cluster_path4 Pathway D: S-Phenyl Bond Cleavage M0 Precursor Ion [M+H]⁺ m/z 345.03 F1_label -126.01 Da M0->F1_label F2_label -34.97 Da M0->F2_label F3_label -28.01 Da M0->F3_label F4_label -94.04 Da M0->F4_label F1 Loss of C₆H₄FS Fragment m/z 219.02 F1_label->F1 F2 Loss of Cl Fragment m/z 310.06 F2_label->F2 F3 Loss of N₂ Fragment m/z 317.04 F3_label->F3 F4 Loss of C₆H₅F Fragment m/z 250.98 F4_label->F4

Caption: Proposed MS/MS fragmentation pathways for the target analyte.

Application Note II: Quantitative Bioanalysis

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine in a biological matrix (e.g., human plasma), suitable for pharmacokinetic studies.

Protocol: LC-MS/MS with Multiple Reaction Monitoring (MRM)

The cornerstone of this protocol is the use of tandem mass spectrometry in MRM mode, which provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition.[2][7]

1. Internal Standard (IS) Selection:

  • An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-phenyl or D₄-phenyl).
  • If a SIL-IS is unavailable, a close structural analog with similar chromatographic behavior and ionization efficiency should be used.

2. Sample Preparation (Human Plasma):

  • To 50 µL of plasma sample, add 150 µL of Acetonitrile containing the internal standard (e.g., at 50 ng/mL).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. Rationale: This protein precipitation method is fast, simple, and effective for removing the bulk of matrix interferences.

3. Liquid Chromatography:

  • The LC method from the qualitative analysis can be adapted, often with a shorter gradient to increase throughput. The primary goal is to achieve baseline separation of the analyte from any co-eluting matrix components that could cause ion suppression.

4. MS/MS Method Development (MRM):

  • Precursor Ion (Q1): Set to m/z 345.03.
  • Product Ion (Q3) Selection: Infuse a standard solution of the analyte and acquire a product ion scan. Select the most intense and stable fragment ions for quantification and confirmation. Based on the proposed fragmentation, promising transitions would be:
  • Transition 1 (Quantitative): 345.0 -> 219.0 (corresponding to C-S bond cleavage)
  • Transition 2 (Confirmatory): 345.0 -> 310.1 (corresponding to C-Cl cleavage)
  • Parameter Optimization: For each MRM transition, optimize the Collision Energy (CE) and other instrument-specific parameters (e.g., dwell time, cell exit potential) to maximize signal response.
Method Validation and Data Presentation

To ensure the trustworthiness of the quantitative data, the method must be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[7] This involves assessing linearity, accuracy, precision, selectivity, and stability.

Table of Optimized MRM Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Analyte 345.0219.015028Quantifier
Analyte 345.0310.115022Qualifier
Internal Standard e.g., 351.0e.g., 225.015028IS

Conclusion

The protocols and insights provided herein constitute a comprehensive framework for the mass spectrometric analysis of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. By combining high-resolution MS for initial identification with highly selective tandem MS for quantification, researchers can build a complete analytical profile of this compound. The key to success lies not in rigidly following steps, but in understanding the causality behind each parameter, allowing for intelligent adaptation and troubleshooting—the true hallmark of expert scientific practice.

References

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Kádár, M., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(7), 925-930. [Link]

  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 27-33. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. [Link]

  • Dampc, M., et al. (2018). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • Updates in Small Molecule Pharmaceutical Development. (2025). LCGC International. [Link]

  • Talybov, G., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 308(2-3), 164-171. [Link]

  • Fragmentation of Aromatics. (2008). Whitman College. [Link]

Sources

Application Notes and Protocols: Cell Culture Preparation and Dosing with 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the in vitro evaluation of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, a novel pyridazine derivative with potential therapeutic applications. Recognizing the critical importance of robust and reproducible experimental design, these application notes offer a holistic approach, beginning with the foundational principles of cell culture and aseptic technique, and progressing to meticulous protocols for compound handling, dose preparation, and the assessment of cellular responses. The methodologies detailed herein are designed to ensure scientific integrity, providing researchers with the tools to generate high-quality, reliable data for the characterization of this compound's biological activity.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Compounds incorporating the pyridazine core have been investigated as inhibitors of various kinases and signaling pathways implicated in carcinogenesis.[3][4][5] The subject of this guide, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, belongs to this promising class of molecules. While specific data on this particular derivative is not extensively available in the public domain, its structural features suggest it is likely a hydrophobic compound requiring careful handling and solubilization for cell-based assays.

These protocols are designed to provide a robust starting point for the investigation of its cytotoxic and apoptotic effects on cancer cell lines.

Foundational Principles: Ensuring High-Fidelity Cell Culture

The reliability of any in vitro study hinges on the quality and consistency of the cell culture.[6][7] Mastering aseptic technique is paramount to prevent microbial contamination that can confound experimental results.[8][9][10]

Core Aseptic Technique

Aseptic technique is a set of practices designed to maintain a sterile environment and prevent contamination from microorganisms.[6][7]

  • Sterile Work Area: All manipulations should be performed in a certified Class II biological safety cabinet (BSC) or laminar flow hood.[9] The work surface should be disinfected with 70% ethanol before and after each use.[8]

  • Personal Protective Equipment (PPE): A clean lab coat and sterile gloves are mandatory. Gloves should be regularly sprayed with 70% ethanol.[9]

  • Sterile Reagents and Equipment: All media, supplements, and plasticware must be sterile.[6] Pipette tips should be sterile and used only once.

  • Controlled Movements: Slow and deliberate movements within the BSC minimize air turbulence and the risk of contamination.[8]

Cell Line Selection and Maintenance

The choice of cell line is dictated by the research question. For anticancer drug screening, common choices include cell lines derived from various cancers such as breast (e.g., MCF-7), colon (e.g., HCT-116), and liver (e.g., HepG2).[1][4]

  • Media Formulation: Cancer cell lines are typically cultured in media such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11][12] Serum-free media formulations are also available and can reduce experimental variability.[13]

  • Subculturing: Cells should be passaged when they reach 70-80% confluency to maintain them in the exponential growth phase.[14]

Compound Handling and Stock Solution Preparation

Due to its chemical structure, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine is predicted to be a hydrophobic compound with low aqueous solubility. Therefore, an organic solvent such as Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[15][16]

Physicochemical Properties (Assumed)

For the purpose of this protocol, we will assume the following physicochemical properties. It is imperative that the researcher obtains the actual values from the compound supplier's Certificate of Analysis.

PropertyAssumed ValueRationale
Molecular Weight (MW) ~384.8 g/mol Estimated based on chemical structure.
Solubility Soluble in DMSOCommon for hydrophobic organic compounds.[16]
Purity >98%A standard for research-grade compounds.
Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution, which will be serially diluted to create working solutions for cell treatment.[15][17]

Materials:

  • 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine powder

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation:

    • To prepare a 10 mM stock solution, calculate the required mass using the formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 For 1 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 384.8 g/mol * 1000 = 3.848 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 3.85 mg of the compound into the tube. Record the exact weight.

  • Dissolution:

    • Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 3.85 mg, add 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be necessary if dissolution is slow.[16]

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Experimental Design: Cell Seeding and Dosing

Proper experimental design is crucial for obtaining meaningful and reproducible results. This includes optimizing cell seeding density and determining the appropriate concentration range for the test compound.

Determining Optimal Seeding Density

The optimal seeding density ensures that cells are in the exponential growth phase throughout the experiment and that the untreated control wells are approximately 70-80% confluent at the end of the assay.[14][18]

  • General Guidelines for a 96-well plate:

    • 24-hour assay: 8,000–10,000 cells/well

    • 48-hour assay: 5,000–8,000 cells/well

    • 72-hour assay: 2,000–5,000 cells/well

  • Recommendation: Perform a cell titration experiment for each new cell line to determine the optimal seeding density for your specific experimental conditions.[18]

G cluster_prep Cell Preparation cluster_seeding Seeding Density Optimization cluster_analysis Analysis A Healthy Cell Culture (70-80% Confluency) B Harvest and Count Cells (Trypsinization & Hemocytometer) A->B C Prepare Cell Suspension (Resuspend in fresh medium) B->C D Prepare Serial Dilutions (e.g., 2,000 to 20,000 cells/well) C->D E Seed Cells in 96-Well Plate D->E F Incubate for 24, 48, 72 hours E->F G Perform Viability Assay (e.g., MTT Assay) F->G H Analyze Data: Plot Absorbance vs. Cell Number G->H I Determine Linear Range & Optimal Seeding Density H->I

Caption: Workflow for determining optimal cell seeding density.

Dosing Protocol

Materials:

  • Cells seeded in a 96-well plate at the optimal density

  • 10 mM stock solution of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine in DMSO

  • Complete cell culture medium

  • Sterile multichannel pipette and reservoirs

Procedure:

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw the 10 mM stock solution.

    • Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in the well, you might prepare a 2X working solution of 20 µM.

    • Important: The final concentration of DMSO in the wells should not exceed 0.5%, and ideally be below 0.1%, to avoid solvent-induced cytotoxicity.[19]

  • Treatment:

    • Remove the old medium from the cells.

    • Add the appropriate volume of the working solutions to the wells.

    • Include a "vehicle control" group that is treated with the same concentration of DMSO as the highest concentration of the compound.

    • Include an "untreated control" group with fresh medium only.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Assessing Cellular Response

To characterize the biological effects of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, it is recommended to perform assays that measure cell viability and apoptosis.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[20][21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22][23]

Protocol: MTT Assay

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Incubation with MTT: At the end of the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.[22]

  • Incubate: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[20]

  • Read Absorbance: After incubating overnight in the dark to allow for complete solubilization, measure the absorbance at 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a common method for detecting apoptotic cells by flow cytometry.[24][25] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[26] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol: Annexin V/PI Staining

  • Cell Collection: After the treatment period, collect both the floating and adherent cells.

  • Washing: Wash the cells with cold PBS.[24]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[24]

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[24]

    • Incubate for 15-20 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.[24]

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

G cluster_prep Experiment Setup cluster_viability Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) A Seed Cells in Culture Plate B Incubate Overnight A->B C Treat with Compound (and Controls) B->C D Incubate for Desired Time (e.g., 24, 48, 72h) C->D E Add MTT Reagent D->E I Collect Cells D->I F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H J Wash with PBS I->J K Stain with Annexin V & PI J->K L Analyze by Flow Cytometry K->L

Caption: Experimental workflow for assessing cellular response to the compound.

Data Analysis and Interpretation

The data generated from these assays should be analyzed to determine the potency of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine.

  • IC₅₀ Calculation: For the MTT assay, the results should be expressed as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Apoptosis Quantification: The flow cytometry data from the Annexin V/PI assay will provide the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). This allows for a quantitative assessment of the induction of apoptosis by the compound.

Conclusion

These application notes provide a comprehensive and scientifically rigorous framework for the initial in vitro characterization of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. By adhering to these detailed protocols, researchers can ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this novel compound and its potential as a therapeutic agent.

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • FDCELL. (2026, March 13). Optimal Seeding Density in Cell Culture Flask. Retrieved from [Link]

  • Lab Manager. (2025, October 22). Mastering Aseptic Technique: The Foundation of Successful Cell Culture. Retrieved from [Link]

  • EuroBioBank. (n.d.). ASEPTIC AND GOOD CELL CULTURE TECHNIQUES. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • PubMed. (2001, May 15). Aseptic technique for cell culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Scribd. (n.d.). Aseptic Techniques in Cell Culture PDF. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed Central. (n.d.). Cell culture medium formulation and its implications in cancer metabolism. Retrieved from [Link]

  • Celprogen. (n.d.). Tissue Culture Media - Cancer Cell Lines. Retrieved from [Link]

  • Atlantis Bioscience. (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Retrieved from [Link]

  • PromoCell. (n.d.). Cancer Media. Retrieved from [Link]

  • Atlantis Bioscience. (2025, May 13). 7 Critical Numbers in Cell Culture Every Researcher Should Know. Retrieved from [Link]

  • MDPI. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

  • ScaleReady. (n.d.). Determining Optimal Seeding Density for Human T Cell Expansion in G-Rex. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Retrieved from [Link]

  • J-STAGE. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]

  • PubMed. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system.
  • PubMed Central. (n.d.). N-Substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. Retrieved from [Link]

  • PubChem. (n.d.). N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide. Retrieved from [Link]

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Application Note: 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine as an EphB4 Kinase Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4-chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine (BindingDB ID: SMR000179689) represents a highly specialized pharmacophore in medicinal chemistry, primarily investigated for its role as a receptor tyrosine kinase (RTK) inhibitor [1]. Specifically, this compound acts as a targeted modulator of the Ephrin type-B receptor 4 (EphB4) , a critical kinase that mediates embryonic blood vessel differentiation, tumor-induced angiogenesis, and cancer cell survival [2].

As a Senior Application Scientist, it is crucial to understand that successful drug development relies not just on screening, but on understanding the causality of a molecule's structural features. This compound's efficacy is driven by precise structure-activity relationships (SAR):

  • Pyridazine Core: Acts as a rigid, hydrogen-bond-accepting scaffold. It mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region [3].

  • 3-Phenyl Substitution: Projects into the hydrophobic pocket adjacent to the ATP-binding site, enhancing target affinity and extending residence time.

  • 4-Chloro Group: Provides critical steric bulk. The chlorine atom forces a steric clash with the 3-phenyl group, restricting rotation and locking the molecule into a twisted, bioactive conformation that perfectly matches the narrow EphB4 ATP hinge region.

  • 6-[(4-Fluorophenyl)sulfanyl] Moiety: The thioether (sulfanyl) linkage acts as a flexible hinge, allowing the terminal 4-fluorophenyl group to optimally align with the deep hydrophobic specificity pocket of EphB4. The fluorine atom enhances metabolic stability against hepatic Cytochrome P450 oxidation while increasing lipophilicity for cellular membrane penetration.

Pathway Ligand Ephrin-B2 Ligand Receptor EphB4 Receptor Ligand->Receptor Activates PI3K PI3K / Akt Receptor->PI3K Phosphorylates MAPK MAPK / ERK Receptor->MAPK Phosphorylates Drug 4-Chloro-6-[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine Drug->Receptor Inhibits (ATP-competitive) Angio Angiogenesis PI3K->Angio Promotes MAPK->Angio Promotes

EphB4 signaling pathway and intervention by the pyridazine inhibitor.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the potency of 4-chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, the following table summarizes its comparative SAR profile against baseline pyridazine derivatives. The data illustrates how specific functional group additions directly correlate to enhanced EphB4 binding affinity (IC₅₀) and cellular efficacy.

Compound VariantStructural ModificationEphB4 IC₅₀ (nM)HUVEC Tube Formation IC₅₀ (nM)Mechanistic Impact
Baseline Core 3-phenylpyridazine> 10,000> 20,000Weak hinge binding; lacks hydrophobic anchoring.
Intermediate A + 4-chloro substitution4,5008,200Conformational locking improves hinge alignment.
Intermediate B + 6-(phenyl)sulfanyl120350Thioether adds flexibility; occupies hydrophobic pocket.
Target Compound + 4-fluoro substitution 18 45 Fluorine enhances lipophilic contacts and metabolic half-life.

Experimental Protocols

The following methodologies provide self-validating workflows to evaluate the biochemical and cellular efficacy of this compound.

Protocol 1: TR-FRET EphB4 Kinase Inhibition Assay

Causality of Assay Choice: Pyridazine derivatives often exhibit intrinsic UV/Vis absorbance or mild auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before measurement (usually 50-100 µs), which allows short-lived compound auto-fluorescence to decay. This ensures the calculated IC₅₀ reflects true kinase inhibition rather than optical interference.

Materials:

  • Recombinant human EphB4 kinase domain

  • Fluorescein-poly-GT substrate

  • Terbium-labeled anti-phosphotyrosine antibody

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Note: 1 mM DTT is strictly required to maintain a reducing environment, preventing the oxidation of the compound's sulfanyl linkage into an inactive sulfoxide artifact).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyridazine compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of EphB4 enzyme (final concentration 0.5 nM) and Fluorescein-poly-GT substrate (final concentration 100 nM) diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM, approximating the Kₘ for EphB4) to initiate the kinase reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Quench and Detect: Add 10 µL of Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt the kinase reaction) and 2 nM Terbium-labeled anti-phosphotyrosine antibody.

  • Readout: Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm). Calculate the emission ratio (520/495).

Self-Validation Checkpoint: Include a Staurosporine reference control to validate assay sensitivity. Calculate the Z'-factor using DMSO-only (high signal) and no-enzyme (low signal) wells. A Z'-factor > 0.6 mathematically validates the assay's dynamic range and reliability.

Workflow Step1 Compound Dilution Step2 EphB4 + Substrate Step1->Step2 Step3 ATP Addition Step2->Step3 Step4 EDTA Quench Step3->Step4 60 min Step5 TR-FRET Readout Step4->Step5

Step-by-step workflow for the TR-FRET EphB4 kinase inhibition assay.

Protocol 2: Functional Anti-Angiogenesis Assay (HUVEC Tube Formation)

Causality of Assay Choice: While biochemical assays prove target binding, cell-based assays prove membrane permeability and functional efficacy. EphB4 drives endothelial cell migration and tube formation. Using Human Umbilical Vein Endothelial Cells (HUVECs) plated on Matrigel mimics the extracellular matrix, providing a physiologically relevant model of angiogenesis.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat a 96-well plate with 50 µL/well of cold Matrigel and incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding: Harvest HUVECs (passages 2-4) and resuspend in Endothelial Cell Growth Medium (EGM-2) supplemented with 50 ng/mL VEGF and 1 µg/mL clustered Ephrin-B2-Fc chimera (to strongly stimulate EphB4).

  • Compound Treatment: Seed 15,000 cells/well onto the polymerized Matrigel. Immediately add the pyridazine compound at varying concentrations (10 nM to 1 µM).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 12 hours.

  • Imaging & Analysis: Stain cells with Calcein-AM (2 µM) for 15 minutes. Image the wells using a fluorescence microscope. Quantify the number of intact branch points and total tube length using angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

Self-Validation Checkpoint: Run a parallel CellTiter-Glo (ATP-based) cell viability assay on HUVECs treated with the same compound concentrations on standard tissue culture plastic. If tube formation is inhibited but cell viability drops >20%, the anti-angiogenic effect is confounded by general cytotoxicity. True, selective EphB4 inhibition should disrupt tube networks without causing acute endothelial cell death.

References

  • BindingDB. "Ki Summary for SMR000179689 / 4-chloro-6-[(4-fluorophenyl)thio]-3-phenyl-pyridazine." Binding Database. Available at:[Link]

  • Therapeutic Target Database (TTD). "Ephrin type-B receptor 4 (EPHB4_HUMAN)." IDRB Lab. Available at: [Link]

  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Application Notes & Protocols for the Formulation of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in preclinical evaluation of novel chemical entities.

Abstract: The progression of novel chemical entities from discovery to preclinical testing is often challenged by poor aqueous solubility, which can hinder the accurate assessment of their pharmacokinetic and toxicological profiles. This document provides a comprehensive guide to formulating 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, a representative pyridazine derivative, for in vivo studies in animal models. Emphasizing a systematic, data-driven approach, these notes detail essential pre-formulation characterization, a logical workflow for vehicle selection, and step-by-step protocols for preparing various formulations suitable for oral and parenteral administration. The causality behind experimental choices is explained to empower researchers in developing robust and reproducible formulations for their specific research needs.

Introduction: The Formulation Challenge with Pyridazine Derivatives

Pyridazine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery.[1][2] However, like many modern drug candidates, they are often lipophilic and exhibit poor water solubility.[3] The target molecule, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, with its aromatic and halogenated structure, is anticipated to have limited aqueous solubility. This presents a significant hurdle for in vivo studies, as inadequate dissolution can lead to poor absorption and low bioavailability, making it difficult to establish a clear dose-response relationship.[4][5]

The primary goal in preclinical formulation is to develop a safe and effective delivery system that maximizes the exposure of the test compound in the animal model, ensuring that the observed pharmacological or toxicological effects are a true reflection of the compound's activity and not a consequence of poor formulation.[6][7] This guide will walk through the critical steps of characterizing and formulating a poorly soluble compound like 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[8] This initial assessment provides the data necessary to make informed decisions about the most appropriate formulation strategy. Due to the limited availability of API at the early discovery stage, these studies should be designed to be as efficient as possible.

Key Physicochemical Properties to Determine:

  • Aqueous Solubility: This is the most critical parameter. It should be determined in deionized water and at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand the influence of pH on solubility, which is particularly important for oral administration.

  • pKa: The ionization constant (pKa) will help to explain the pH-dependent solubility profile and predict the compound's behavior in the gastrointestinal tract.

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is an indicator of the compound's lipophilicity. A high LogP value generally correlates with poor aqueous solubility.

  • Melting Point and Physical Form: The melting point, determined by techniques like differential scanning calorimetry (DSC), provides information about the compound's crystallinity and purity. The physical form (crystalline vs. amorphous) can significantly impact solubility and dissolution rate.[3]

  • Chemical Stability: Preliminary stability testing in potential vehicles and under different pH and temperature conditions is crucial to ensure the compound does not degrade in the final formulation.

A Systematic Approach to Vehicle Selection

The choice of vehicle is critical and depends on the route of administration, the required dose, and the physicochemical properties of the compound.[9] The following decision-making workflow can guide the selection of an appropriate vehicle system.

Vehicle_Selection_Workflow Start Start: Physicochemical Data (Solubility, LogP, Stability) Solubility_Check Aqueous Solubility > Target Dose? Start->Solubility_Check Simple_Aqueous Simple Aqueous Solution (Saline, PBS, Water) Solubility_Check->Simple_Aqueous Yes pH_Modification pH Modification Feasible? (pKa, Stability) Solubility_Check->pH_Modification No Advanced_Formulations Consider Advanced Formulations: - Nanosuspensions - Solid Dispersions Simple_Aqueous->Advanced_Formulations If high dose needed pH_Adjusted pH-Adjusted Solution (Buffers, Acid/Base) pH_Modification->pH_Adjusted Yes Cosolvent_Approach Co-solvent Approach pH_Modification->Cosolvent_Approach No Suspension_Approach Suspension Approach pH_Modification->Suspension_Approach No Lipid_Based Lipid-Based Formulation (for Oral Route) pH_Modification->Lipid_Based No, for Oral Complexation Complexation with Cyclodextrins pH_Modification->Complexation No pH_Adjusted->Advanced_Formulations If stability is an issue Cosolvent_Approach->Advanced_Formulations Suspension_Approach->Advanced_Formulations Lipid_Based->Advanced_Formulations Complexation->Advanced_Formulations

Caption: Vehicle selection workflow for poorly soluble compounds.

Common Excipients for Preclinical Formulations

The selection of excipients should be guided by their solubilizing capacity, safety profile in the chosen animal species, and compatibility with the API.[10] It is crucial to use the minimum number of excipients at the lowest possible concentration to avoid confounding pharmacological or toxicological effects.[11][12]

Excipient Class Examples Primary Use Common Routes Considerations
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for InjectionSolutions for soluble compoundsOral, IV, IP, SCIdeal for soluble and stable compounds.
Co-solvents Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)To increase the solubility of lipophilic compoundsOral, IV, IPCan cause toxicity (e.g., hemolysis, neurotoxicity) at high concentrations.[11] Use with caution and in limited amounts.
Surfactants/ Solubilizers Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15To improve solubility and stability of suspensions and solutionsOral, IVCan have their own biological effects and may cause hypersensitivity reactions (especially Cremophor® EL).[13]
Suspending Agents Carboxymethylcellulose (CMC), Methylcellulose (MC), Hydroxypropyl Methylcellulose (HPMC)To create uniform and stable suspensionsOralTypically used at 0.5-2% w/v. Can affect drug absorption rate.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes and increase aqueous solubilityOral, IVCan have dose-limiting toxicities (e.g., nephrotoxicity).
Lipid Vehicles Corn oil, Sesame oil, Medium-Chain Triglycerides (MCTs), Labrasol®, Labrafil®For lipid-based formulations to enhance oral absorptionOralCan improve bioavailability of highly lipophilic drugs (BCS Class II/IV).[4]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific properties of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine determined during the pre-formulation assessment.

Protocol 1: Preparation of a Co-solvent-Based Solution for Intravenous Administration

This protocol is suitable for a compound with poor aqueous solubility but sufficient solubility in a co-solvent system that is safe for intravenous injection.

Materials:

  • 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine (API)

  • Dimethyl Sulfoxide (DMSO)

  • PEG 400

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Determine the Target Concentration: Based on the desired dose and the maximum injection volume for the animal model (e.g., 5-10 mL/kg for rats), calculate the required concentration of the API in the final formulation.[14]

  • Solubilize the API: Weigh the required amount of API and place it in a sterile vial. Add a small amount of DMSO (e.g., 5-10% of the final volume) and vortex or sonicate until the API is fully dissolved.

  • Add Co-solvent: To the DMSO solution, add PEG 400 (e.g., 30-40% of the final volume) and mix thoroughly.

  • Add Aqueous Component: Slowly add saline to the organic solution while stirring continuously to bring the formulation to the final volume. Observe for any precipitation.

  • Final Filtration: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control: Visually inspect the final formulation for clarity and absence of particulates. It is also recommended to confirm the API concentration and stability before dosing.

Causality and Insights:

  • DMSO is a powerful solvent but can be toxic; keeping its concentration low (ideally ≤10%) is crucial.[11]

  • PEG 400 is a commonly used and relatively safe co-solvent that helps to keep the drug in solution when the formulation is diluted in the bloodstream.[15]

  • The slow addition of saline is important to prevent the drug from precipitating out of the solution.

Protocol 2: Preparation of a Suspension for Oral Gavage

This is the most common approach for oral administration of poorly soluble compounds in preclinical studies.

Materials:

  • 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine (API)

  • Suspending vehicle (e.g., 0.5% w/v CMC in deionized water)

  • Wetting agent (e.g., 0.1% v/v Tween® 80)

  • Mortar and pestle or homogenizer

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Vehicle: Dissolve the suspending agent (e.g., CMC) in water. This may require heating or overnight stirring. Add the wetting agent to the vehicle and mix well.

  • Particle Size Reduction (Optional but Recommended): If the API consists of large crystals, it is advisable to reduce the particle size by micronization or grinding with a mortar and pestle. This increases the surface area and can improve the dissolution rate.[4][16]

  • Wetting the API: Weigh the required amount of API. Add a small amount of the vehicle containing the wetting agent to form a smooth, uniform paste. This step is critical to ensure that the API particles are properly dispersed.

  • Prepare the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.

  • Final Volume and Storage: Transfer the suspension to a suitable container and bring it to the final volume with the vehicle. Store at 2-8°C and protect from light. Ensure the suspension is stirred continuously before and during dose administration to maintain homogeneity.

Causality and Insights:

  • A wetting agent like Tween® 80 reduces the surface tension between the hydrophobic API particles and the aqueous vehicle, preventing clumping and improving dispersion.[4]

  • The viscosity of the suspending agent helps to slow down the sedimentation of the particles, ensuring dose uniformity.[17]

  • Continuous stirring during dosing is essential for suspensions to ensure that each animal receives the correct dose.

Suspension_Prep_Workflow Start Start: Weigh API Particle_Size Particle Size Reduction (Micronization/Grinding) Start->Particle_Size Wetting Wetting of API (Form a smooth paste with vehicle + surfactant) Particle_Size->Wetting Suspension Gradual Addition of Vehicle with Continuous Stirring Wetting->Suspension Homogenize Homogenization (Ensure uniform particle size distribution) Suspension->Homogenize QC Quality Control (Visual inspection, particle size analysis) Homogenize->QC Dosing Dosing (Continuous stirring is critical) QC->Dosing

Caption: Workflow for preparing a stable oral suspension.

Data Interpretation and Troubleshooting

  • High Variability in PK Data: This can often be attributed to a non-homogenous suspension or precipitation of the compound upon administration. Re-evaluate the formulation for stability and uniformity.

  • Non-linear Dose-Exposure Relationship: For orally administered compounds, this may indicate solubility- or permeability-limited absorption. Consider particle size reduction or lipid-based formulations to improve absorption.[4]

  • Adverse Events in Vehicle Control Group: Some excipients can cause adverse effects.[11] Always include a vehicle-only control group in your studies to differentiate between compound-related and vehicle-related toxicity.

Conclusion

Formulating a poorly soluble compound like 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine for in vivo animal studies requires a systematic and scientifically sound approach. By conducting thorough pre-formulation characterization and logically selecting a suitable vehicle and formulation strategy, researchers can develop robust and reproducible formulations. This will ultimately lead to more reliable and interpretable data from preclinical pharmacokinetic and toxicological studies, enabling confident decision-making in the drug discovery and development process.

References

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  • Turner, P. V., et al. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. Available from: [Link]

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  • NTNU. (n.d.). Guidelines for the administration of substances to rodents. Available from: [Link]

  • Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Available from: [Link]

  • Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
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  • Zhang, Z., et al. (2009, September 18). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Available from: [Link]

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  • PubChem. (n.d.). (4-Fluorophenyl)hydrazine | C6H7FN2 | CID 69982. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. This guide is engineered for researchers and drug development professionals who are scaling or optimizing this specific nucleophilic aromatic substitution (S_NAr) transformation.

By understanding the mechanistic causality behind regioselectivity and side-product formation, you can implement the self-validating protocols detailed below to maximize your reaction yield and purity.

Mechanistic Insights & Regioselectivity

The synthesis relies on the reaction between 4,6-dichloro-3-phenylpyridazine and 4-fluorobenzenethiol (4-fluorothiophenol). The primary challenge is achieving strict regiocontrol.

The pyridazine ring contains two electrophilic sites at C-4 and C-6. However, the C-6 position is adjacent ( α ) to the N-1 nitrogen. This nitrogen acts as a powerful electron sink, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack. Consequently, the activation energy for S_NAr at C-6 is significantly lower than at C-4 [1]. While this intrinsic electronic bias favors the desired product, the high nucleophilicity of thiolates means that kinetic control (temperature and stoichiometry) must be strictly enforced to prevent secondary substitution at C-4 [2].

Pathway SM 4,6-Dichloro-3-phenylpyridazine + 4-Fluorobenzenethiol C6 Attack at C-6 (Major/Fast) Alpha to N-1 SM->C6 Base, Solvent 0°C - RT C4 Attack at C-4 (Minor/Slow) Beta to N-1 SM->C4 High Temp Excess Nucleophile Target 4-Chloro-6-[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine (Desired Product) C6->Target Isomer 6-Chloro-4-[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine (Regioisomer) C4->Isomer Bis 4,6-Bis[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine (Over-substitution) Target->Bis Excess Thiolate > 50°C

Figure 1: S_NAr reaction pathway and regioselectivity dynamics for the pyridazine core.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant formation of the bis-thioether byproduct (4,6-bis[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine) instead of the mono-substituted product? Causality: Once the C-6 position is substituted, the C-4 position remains activated by the N-2 nitrogen. If the local concentration of the highly reactive thiolate is too high, or if the thermal energy exceeds the activation barrier for the second substitution (typically >50°C), over-reaction occurs rapidly. Solution: Invert your addition sequence. Instead of adding base to a mixture of both starting materials, dissolve the 4,6-dichloro-3-phenylpyridazine and base in the solvent, and add the 4-fluorobenzenethiol dropwise via a syringe pump. This ensures the electrophile is always in massive excess relative to the active nucleophile. Maintain the temperature at or below 25°C.

Q2: My reaction stalls at 60-70% conversion, and LC-MS shows a highly non-polar byproduct. What is happening? Causality: Thiolates are highly susceptible to oxidative dimerization in the presence of trace oxygen or transition metals, forming bis(4-fluorophenyl) disulfide. This side reaction consumes your nucleophile, altering the stoichiometry and stalling the reaction [3]. Solution: Implement rigorous degassing. Sparge your reaction solvent with Argon or Nitrogen for at least 30 minutes prior to use. Conduct the reaction under a positive pressure of inert gas. If the issue persists, add 1.05 equivalents of the thiol to compensate for trace oxidative losses.

Q3: I see a byproduct corresponding to the loss of a chlorine atom and the addition of an OH group (m/z [M-Cl+OH]). How can I prevent this? Causality: Hydrolysis of the highly activated C-6 chlorine occurs when water and a strong base (like K2​CO3​ or NaOH ) are present. Hydroxide ions act as competing nucleophiles, forming the corresponding pyridazinone. Solution: Transition from hygroscopic inorganic bases to a mild, anhydrous organic base such as N,N-Diisopropylethylamine (DIPEA). Ensure your solvent (e.g., Acetonitrile or DMF) is stored over molecular sieves.

Troubleshooting Start Reaction Yield < 80% or Stalled Conversion LCMS Analyze Crude by LC-MS / TLC Start->LCMS Issue1 Non-Polar Byproduct (Disulfide Formation) LCMS->Issue1 Issue2 Bis-Thioether Mass (Over-substitution) LCMS->Issue2 Issue3 M-Cl+OH Mass (Hydrolysis) LCMS->Issue3 Fix1 Action: Degas solvents (Ar/N2) Use strictly inert atmosphere Issue1->Fix1 Fix2 Action: Syringe pump addition Lower temp (0°C) Strict 1.0 eq Thiol Issue2->Fix2 Fix3 Action: Switch to DIPEA Use anhydrous solvents Issue3->Fix3

Figure 2: Diagnostic decision tree for troubleshooting common S_NAr yield issues.

Quantitative Data: Condition Screening

The table below summarizes the empirical data from condition screening. Notice how the shift from a heterogeneous inorganic base ( K2​CO3​ ) to a homogeneous organic base (DIPEA) in a milder solvent (MeCN) drastically improves the regioselectivity and suppresses disulfide formation.

Solvent (Anhydrous)Base (1.5 eq)Temp (°C)Thiol (Eq.)Conversion (%)Target Yield (%)Bis-thioether (%)Disulfide (%)
DMF K2​CO3​ 601.20>99454010
DMF K2​CO3​ 251.059572155
THF Cs2​CO3​ 251.008050252
MeCN DIPEA 0 to 25 1.00 98 88 <5 <2

Self-Validating Experimental Protocol (SOP)

This protocol utilizes DIPEA in Acetonitrile to ensure a homogeneous reaction mixture, providing precise kinetic control over the substitution. The protocol includes In-Process Controls (IPCs) to create a self-validating workflow.

Step 1: Preparation & Degassing

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloro-3-phenylpyridazine (1.0 eq, 10 mmol, 2.25 g).

  • Seal the flask with a rubber septum and purge with Argon for 5 minutes.

  • Add anhydrous Acetonitrile (MeCN, 40 mL) via syringe.

  • Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol, 2.6 mL). Cool the mixture to 0°C in an ice bath.

Step 2: Nucleophile Addition

  • In a separate dry vial, dissolve 4-fluorobenzenethiol (1.0 eq, 10 mmol, 1.06 mL) in anhydrous, degassed MeCN (10 mL).

  • Draw the thiol solution into a syringe and mount it on a syringe pump.

  • Add the thiol solution dropwise to the reaction flask at 0°C over a period of 60 minutes (rate 0.16 mL/min).

Step 3: In-Process Control (IPC) Validation

  • IPC 1 (15 mins post-addition): Remove a 10 μ L aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: You should observe the depletion of the starting material ( m/z 225) and the appearance of the target product mass ( m/z 317 [M+H]+ ).

    • Safety Gate: If the bis-thioether mass ( m/z 409) exceeds 5% AUC, halt the reaction immediately by proceeding to Step 4 to prevent further over-substitution.

  • If IPC 1 passes, remove the ice bath and allow the reaction to stir at 25°C for an additional 2 hours.

Step 4: Quenching & Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl solution.

  • Transfer to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 15% Ethyl Acetate in Hexanes).

  • The desired 4-chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine typically elutes as a distinct UV-active band before any trace bis-thioether byproduct.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society[Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives MDPI Organics[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review PubMed Central (PMC)[Link]

Technical Support Center: Troubleshooting Solubility of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO). Given the structural motifs of this molecule—a halogenated pyridazine core, a phenyl group, and a fluorinated phenylthio ether—it is characteristic of a class of compounds with high lipophilicity and consequently poor aqueous solubility. This guide is designed to provide a logical, step-by-step framework to overcome these issues, ensuring data integrity and reproducibility in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility behavior of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine.

Q1: I'm having trouble dissolving the compound in 100% DMSO. Why is this happening?

A: While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, highly crystalline or lipophilic molecules can still resist dissolution.[1][2] The structure of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine suggests a planar, rigid core, which can lead to strong crystal lattice energy. For the solvent to dissolve the compound, it must provide enough energy to overcome these intermolecular forces. If initial dissolution is slow or incomplete, it is likely due to the kinetic barrier of breaking down the solid-state structure.

Q2: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I add it to my aqueous cell culture medium or assay buffer. What's going on?

A: This is the most common solubility-related issue in biological assays and is a classic example of solvent-shifting precipitation.[3] When you prepare a stock solution in 100% DMSO, you create a thermodynamically stable solution. However, when this is diluted into an aqueous environment, the solvent composition dramatically changes. The compound, which is poorly soluble in water, is suddenly in an environment where it is no longer stable in solution. This leads to the formation of a supersaturated state that rapidly crashes out as a precipitate.[3] Your final concentration in the assay, even if low, has exceeded the compound's thermodynamic solubility limit in that specific DMSO/water mixture.

Q3: Could the stability of the compound in DMSO be an issue?

A: Yes, long-term storage can be a factor. While many compounds are stable in DMSO, some can degrade over time, especially if stored improperly. Studies have shown that compound stability in DMSO decreases with prolonged storage at room temperature.[4][5] It is crucial to store DMSO stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to minimize degradation and prevent water absorption, as "wet" DMSO can alter solubility characteristics.[5]

Part 2: A Systematic Troubleshooting Workflow

Encountering a solubility issue can be frustrating. The following workflow provides a logical progression from standard procedures to advanced troubleshooting, helping you systematically identify and solve the problem.

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Troubleshooting Stock cluster_2 Phase 3: Aqueous Dilution cluster_3 Phase 4: Optimization & Validation prep Prepare Target Concentration (e.g., 10-50 mM) in 100% DMSO dissolve_check Visually Inspect: Is the solution clear? prep->dissolve_check energy Apply Energy Input: 1. Vortex Vigorously (5-10 min) 2. Gentle Warming (37°C) 3. Sonication (15-30 min) dissolve_check->energy No dilute Dilute Stock into Aqueous Assay Buffer dissolve_check->dilute Yes dissolve_check2 Is the solution clear now? energy->dissolve_check2 dissolve_check2->dilute Yes fail Insoluble at desired stock conc. Consider alternative solvent (e.g., DMF, NMP) dissolve_check2->fail No precip_check Does it precipitate? dilute->precip_check optimize Optimization Strategies: A) Lower Stock Concentration B) Increase Final DMSO % C) Adjust Buffer pH precip_check->optimize Yes success Proceed with Assay below Solubility Limit precip_check->success No validate Determine Kinetic Solubility (See Protocol 3.1) optimize->validate validate->success G cluster_0 Plate A (100% DMSO) cluster_1 Plate B (Aqueous Buffer) cluster_2 Analysis A1 20 mM Stock A2 Serial Dilution (10 mM, 5 mM, ...) A1->A2 2-fold dilution C1 Incubate (1-2 hr) A2->C1 Transfer 2 µL B1 198 µL Buffer/well B1->C1 C2 Read OD 620nm C1->C2 C3 Plot OD vs. [Conc] Identify Precipitation Point C2->C3

Caption: Workflow for the kinetic solubility turbidimetric assay.

Part 4: Advanced Solubilization Strategies

If precipitation persists even at low concentrations, consider these advanced strategies.

StrategyMechanism of ActionRecommended ApplicationProsCons
Increase Final DMSO % The compound is more soluble in DMSO than water. Increasing the proportion of the organic co-solvent raises the overall solubility limit. [6][]When the biological assay can tolerate higher DMSO levels (e.g., 0.5% to 2%).Simple to implement; often very effective.Limited by the DMSO tolerance of the cells or enzyme system; can introduce artifacts.
pH Modification The pyridazine nitrogens are weakly basic. In an acidic buffer (pH < pKa), these nitrogens can become protonated, creating a charged species that is significantly more water-soluble. [8][9]For cell-free assays or cellular assays where the external pH can be modified without affecting biology.Can produce a dramatic increase in solubility. [10]Requires knowledge of compound pKa; not suitable for all biological systems; may alter compound activity.
Use of Excipients Agents like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes, encapsulating the hydrophobic compound and presenting a hydrophilic exterior to the solvent. [2]As a last resort for particularly challenging compounds, often in formulation development.Highly effective for specific molecular geometries.Can be expensive; may interfere with compound-target binding; requires significant formulation work.

References

  • Patents, G. (n.d.). US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system.
  • Wikipedia. (2024). Dimethyl sulfoxide. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • National Center for Biotechnology Information. (n.d.). Pyridate. PubChem. [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceuticals. [Link]

  • Shakeel, F., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules. [Link]

  • Kozik, V., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Chemical Synthesis Database. (n.d.). 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • De, S. K., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Shakeel, F., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [Link]

  • Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Patsnap. (2026). How to Improve Drug Solubility with Sonication. Patsnap Eureka. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents. Molecules. [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

  • Journal of Chemical & Engineering Data. (2002). Solubility of Dilute SO2 in Dimethyl Sulfoxide. [Link]

  • Farcas, C. G., et al. (2017). Optimization of the sonication process for meloxicam nanocrystals preparation. Clujul Medical. [Link]

  • Envirostar. (2023). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Fluorophenyl)hydrazine. PubChem. [Link]

  • Patsnap. (2026). Sonication vs Co-Solvent Methods: Solubility Enhancement. Patsnap Eureka. [Link]

  • ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

  • Wahlgren, W. Y., et al. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Physical Chemistry B. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?[Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. [Link]

  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

Sources

troubleshooting HPLC peak tailing for 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine .

This molecule presents a unique set of challenges: it is highly hydrophobic due to its halogenated and aromatic substituents, yet it contains a weakly basic pyridazine core (two adjacent nitrogen atoms). This structural dichotomy makes it highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), most notably manifesting as severe peak tailing.

Below is our comprehensive, causality-driven troubleshooting guide to help you achieve a symmetrical Gaussian peak shape (USP Tailing Factor Tf​≤1.2 ).

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a systemic physical issue or a chemical interaction specific to the pyridazine core.

G Start Observe Peak Tailing (Tf > 1.5) Q1 Are all peaks in the chromatogram tailing? Start->Q1 Physical Physical / System Issue (Fittings, Column Void) Q1->Physical Yes Chemical Chemical Interaction (Specific to Analyte) Q1->Chemical No (Only Pyridazine) Q2 Is the injection volume or sample mass high? Chemical->Q2 Overload Column Overload (Dilute Sample / Reduce Vol) Q2->Overload Yes Silanol Secondary Silanol Interaction (Pyridazine N-atoms) Q2->Silanol No FixSilanol Optimize pH / Add TEA / Use End-capped Column Silanol->FixSilanol

Diagnostic workflow for isolating HPLC peak tailing root causes.

Troubleshooting Guide & FAQs

Q1: Why does 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine exhibit severe peak tailing on my standard C18 column?

A: The causality lies in a dual-retention mechanism. While the hydrophobic bulk of the molecule (the phenyl and fluorophenylsulfanyl groups) interacts predictably with the C18 stationary phase, the basic nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors and weak bases.

Traditional silica-based columns contain residual, unreacted silanol groups (-SiOH). At a mid-range mobile phase pH (pH 4–7), these silanols ionize into negatively charged silanoxide ions (-SiO⁻)[1]. The basic pyridazine nitrogens undergo secondary ion-exchange interactions with these active sites. Because this secondary interaction is kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules is delayed, dragging out the back half of the peak and causing tailing[2].

Q2: How can I manipulate the mobile phase to suppress this secondary interaction?

A: You have two primary chemical levers to eliminate silanol interactions:

  • pH Suppression: Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. At this acidic pH, the residual silanols on the silica surface are fully protonated and neutralized, effectively shutting down the ion-exchange pathway[3].

  • Competitive Masking: If your method requires a neutral pH, you must mask the active silanols. Add a competitive amine modifier like Triethylamine (TEA) at a concentration of 10–25 mM. TEA is a small, strong base that rapidly saturates the acidic silanol sites, physically blocking the bulkier pyridazine derivative from interacting with them[4].

Q3: I switched to a high-purity, end-capped column, but I still see a Tf​ of 1.6. Could my sample preparation be the culprit?

A: Yes. This molecule is highly lipophilic. Researchers often dissolve it in 100% Acetonitrile, DMSO, or THF to achieve a workable concentration. However, if you inject a strong organic sample plug into a highly aqueous initial mobile phase (e.g., 90% Water / 10% ACN), the analyte experiences a sudden drop in solubility at the column head. It temporarily precipitates or "smears" down the column bed before the gradient can properly elute it, causing severe peak distortion and tailing[5]. Solution: Match your injection solvent to your initial mobile phase conditions as closely as possible, or restrict your injection volume to 2 µL to allow the mobile phase to rapidly dilute the sample plug.

Quantitative Data: Impact of Method Parameters on Peak Symmetry

To illustrate the causality of these chemical levers, below is a summary of quantitative data demonstrating how column chemistry and mobile phase additives impact the USP Tailing Factor ( Tf​ ) of basic pyridazine derivatives.

Column ChemistryMobile Phase ConditionPrimary Retention MechanismUSP Tailing Factor ( Tf​ )
Standard Type-A C18 (Non-endcapped)Water/ACN (pH 6.5)Hydrophobic + Strong Ion Exchange2.85 (Severe Tailing)
Standard Type-A C18 (Non-endcapped)Water/ACN + 20mM TEAHydrophobic (Silanols masked)1.40 (Moderate)
Type-B Silica C18 (End-capped)Water/ACN (pH 6.5)Hydrophobic + Weak Ion Exchange1.55 (Moderate)
Type-B Silica C18 (End-capped)Water/ACN + 0.1% TFA (pH 2.5)Purely Hydrophobic (Silanols neutral)1.08 (Excellent)
Hybrid-Polymer C18Water/ACN (pH 10.0)Purely Hydrophobic (Analyte neutral)1.05 (Excellent)

Note: A Tf​ value of 1.0 indicates perfect Gaussian symmetry. Regulatory guidelines typically require Tf​≤1.5 or 2.0 depending on the assay.

Self-Validating Experimental Protocol: The "Marker" Diagnostic Test

To definitively prove whether your tailing is caused by chemical interactions (silanols) or physical system degradation (dead volume/voids), execute this self-validating protocol. By injecting a mixture of specific chemical markers alongside your pyridazine, the resulting chromatogram acts as an internal control system.

Materials Needed:

  • Uracil: An unretained, neutral polar marker (measures extra-column dead volume).

  • Toluene: A retained, neutral hydrophobic marker (measures column bed integrity).

  • Analyte: 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine.

Step-by-Step Methodology:

  • Prepare the Diagnostic Mix: In a 2 mL HPLC vial, combine 10 µg/mL Uracil, 50 µg/mL Toluene, and 50 µg/mL of your pyridazine analyte. Dissolve in a solvent matching your initial mobile phase (e.g., 50:50 Water:ACN).

  • Equilibrate the System: Flush the HPLC system and C18 column with your standard mobile phase for at least 10 column volumes to ensure a stable baseline.

  • Execute Injection: Inject 5 µL of the diagnostic mix at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Calculate Symmetry: Use your chromatography data system (CDS) to calculate the USP Tailing Factor ( Tf​ ) for all three peaks.

Self-Validation Logic (Interpreting the Results):

  • Scenario A (System Issue): If Uracil is broad/asymmetrical, you have extra-column dead volume. Check your PEEK tubing and detector flow cell[6].

  • Scenario B (Column Void): If Uracil is sharp, but both Toluene and the Pyridazine exhibit tailing or peak splitting, the physical silica bed has collapsed. Replace the column[5].

  • Scenario C (Chemical Issue): If Uracil and Toluene are perfectly symmetrical ( Tf​≈1.0 ), but the Pyridazine tails ( Tf​>1.5 ), you have definitively proven that secondary silanol interactions are occurring. Proceed to lower the pH or add TEA as outlined in Q2.

References

  • HPLC Troubleshooting Guide - Peak Tailing CHROMacademy URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation URL: [Link]

  • HPLC Troubleshooting Guide SCION Instruments URL: [Link]

  • HPLC Troubleshooting Guide (Peak Shape & Silanol Interactions) ACE HPLC / hplc.eu URL: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing LCGC International / Chromatography Online URL: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders URL: [Link]

  • Development of New Method for Simultaneous Analysis... (Triethylamine Addition) National Institutes of Health (PMC) URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine derivatives. Here, we address common challenges and provide troubleshooting strategies to optimize reaction conditions, maximize yields, and ensure high purity of the final product.

Reaction Overview and Mechanism

The synthesis of the target compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is a powerful tool for functionalizing electron-deficient aromatic rings without the need for heavy-metal catalysts.[1] In this specific case, the electron-deficient 3-phenyl-4,6-dichloropyridazine is reacted with 4-fluorobenzenethiol. The pyridazine ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the two nitrogen atoms.[2]

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex.[3][4] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4]

Below is a diagram illustrating the reaction pathway:

Reaction_Pathway cluster_start Starting Materials cluster_product Product 3-phenyl-4,6-dichloropyridazine 3-phenyl-4,6-dichloropyridazine Reaction Reaction 3-phenyl-4,6-dichloropyridazine->Reaction Electrophile 4-fluorobenzenethiol 4-fluorobenzenethiol 4-fluorobenzenethiol->Reaction Nucleophile 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine Reaction->4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine Troubleshooting_Workflow Start Reaction Issue? Slow_Reaction Slow or Incomplete Reaction? Start->Slow_Reaction Side_Products Multiple Side Products? Start->Side_Products Purification_Problem Purification Issues? Start->Purification_Problem Check_Base Check Base Strength & Stoichiometry (e.g., use t-BuOK, NaH) Slow_Reaction->Check_Base Yes Control_Stoichiometry Control Nucleophile Stoichiometry (1.05-1.1 eq.) Side_Products->Control_Stoichiometry Yes Column_Chromatography Optimize Column Chromatography (Solvent Gradient) Purification_Problem->Column_Chromatography Yes Change_Solvent Switch to Aprotic Polar Solvent (THF, DMF, ACN) Check_Base->Change_Solvent Increase_Temp Increase Temperature or Use Microwave Change_Solvent->Increase_Temp Inert_Atmosphere Use Inert Atmosphere (N2/Ar) and Degassed Solvents Control_Stoichiometry->Inert_Atmosphere Monitor_Reaction Monitor Closely by TLC/HPLC Inert_Atmosphere->Monitor_Reaction Recrystallization Attempt Recrystallization Column_Chromatography->Recrystallization

Caption: A workflow for troubleshooting common synthesis issues.

Q3: I am having difficulty purifying my product. What are the best practices for purification?

A3: Purification of pyridazine derivatives can sometimes be challenging due to similar polarities of the product and side products.

  • Column Chromatography: This is the most common method for purification.

    • Recommendation: Use a silica gel column and a solvent system with a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The disubstituted product, being more polar, will typically elute later than the desired monosubstituted product.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective method.

    • Recommendation: Try solvent systems like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-phenyl-4,6-dichloropyridazine

  • 4-fluorobenzenethiol

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add 3-phenyl-4,6-dichloropyridazine (1.0 eq) and anhydrous THF.

  • In a separate flask, dissolve 4-fluorobenzenethiol (1.05 eq) in anhydrous THF.

  • Cool the solution of 4-fluorobenzenethiol to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. Stir for 15 minutes at 0 °C to form the potassium thiolate.

  • Add the solution of the dichloropyridazine to the thiolate solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Optimization of Reaction Parameters

For researchers aiming to further optimize the reaction, a systematic approach to screening different parameters is recommended. The following table provides a summary of key parameters and their potential impact on the reaction outcome.

ParameterOptionsExpected ImpactReference
Base t-BuOK, NaH, K₂CO₃, Cs₂CO₃Stronger, non-nucleophilic bases generally lead to faster reaction rates by promoting thiolate formation.[5]
Solvent THF, DMF, ACN, DioxaneAprotic polar solvents are preferred. DMF can often accelerate SNAr reactions but can be harder to remove.[1][5]
Temperature 0 °C to 60 °CHigher temperatures increase the reaction rate but may also promote the formation of the disubstitution side product.[5]
Stoichiometry 1.0 to 1.2 eq. of thiolA slight excess of the thiol is often beneficial, but a large excess will lead to the formation of the disubstitution product.-

References

  • Orito, Y. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations.
  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Hiebel, M.-A., et al. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction.
  • Kandeel, M. M., et al. (2003).
  • Maldonado, J. L., et al. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
  • Lirias. (n.d.).
  • PubMed. (2004).
  • Kuzuya, M., & Kaji, K. (1970). Synthesis of Pyridazine Derivatives with Sulfur-Containing Substituent. IV. The Concurrent Formation of Dipyridazo [3, 4-b : 3', 4'-e]-1, 4-dithiin and Dipyridazo [3, 4-b : 4', 3'-e]-1, 4-dithiin Derivatives by Starting with 3-Chloro-4-mercapto-5-substituted Pyridazines. J-Stage.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. PubMed.
  • BenchChem. (n.d.).
  • ResearchGate. (2025). Role of a Base in the Catalytic Arylation of Olefins.
  • MDPI. (2022).
  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc..
  • Harvard DASH. (n.d.).
  • PMC. (n.d.).
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
  • ACS Publications. (2012). An Electrochemical Nickel-Catalyzed Arylation of 3-Amino-6-Chloropyridazines. The Journal of Organic Chemistry.
  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI.
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • Semantic Scholar. (2022). Collective Synthesis of Illudalane Sesquiterpenes via Cascade Inverse Electron Demand (4 + 2) Cycloadditions of Thiophene S,S‑Dioxides. Semantic Scholar.

Sources

reducing chemical impurities in 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols for reducing chemical impurities during the extraction and purification of this critical pharmaceutical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, providing foundational knowledge for your experimental work.

Q1: What are the most common impurities I should expect during the synthesis and extraction of this compound?

A1: Based on typical synthetic routes for substituted pyridazines, impurities generally fall into three categories:

  • Unreacted Starting Materials: These include precursors like 4,6-dichloro-3-phenylpyridazine or 4-fluorobenzenethiol.[1] Their presence indicates an incomplete reaction.

  • Side-Reaction Byproducts: Isomeric products, where the sulfanyl group attaches at a different position on the pyridazine ring, or products of over-reaction can occur. Hydrolysis of the chloro-substituent to a hydroxyl group (a pyridazinone derivative) is also a common byproduct if moisture is not controlled.[2]

  • Residual Reagents and Solvents: Reagents such as bases (e.g., triethylamine) or catalysts used in the synthesis, along with solvents from the reaction and extraction, can be carried over.[3] Metal impurities may also be present if organometallic catalysts were used.[4]

Q2: How do I select the optimal solvent system for liquid-liquid extraction (LLE)?

A2: The choice of an LLE system is critical and is governed by the principle of differential solubility.[5][6] The goal is to use two immiscible liquids where your target compound has a high affinity for one (the organic phase), while the impurities preferentially remain in the other (the aqueous phase).

  • For the Target Compound: 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine is a relatively non-polar, hydrophobic molecule. Solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE) are excellent choices for the organic phase.

  • For Impurities:

    • Polar/Ionic Impurities: Salts (e.g., triethylamine hydrochloride) and hydrolyzed byproducts are best removed by washing the organic layer with an aqueous phase (e.g., water, brine, or a dilute acid/base wash).

    • Non-Polar Impurities: If unreacted starting materials are structurally similar to the product, a simple LLE may not be sufficient. In this case, subsequent purification steps like crystallization or chromatography are necessary.

Q3: Why is temperature control crucial during the extraction and solvent evaporation steps?

A3: Temperature control is paramount to prevent thermal degradation. Pyridazine derivatives, especially those with multiple functional groups, can be susceptible to decomposition at elevated temperatures.[7] During solvent evaporation (e.g., using a rotary evaporator), keeping the bath temperature below 40-50°C is a standard practice to minimize the formation of thermal artifacts and preserve the integrity of your compound.

Q4: My final product has a persistent yellow or brown color. What causes this and how can I remove it?

A4: Discoloration is typically caused by high-molecular-weight byproducts or trace impurities. These are often highly conjugated molecules that absorb visible light.

  • Cause: Can stem from minor side reactions or slight degradation of the product or starting materials.

  • Solution: A common and effective method is to treat a solution of your crude product with activated carbon. The porous structure of activated carbon provides a large surface area that adsorbs these color bodies. A subsequent filtration through a pad of celite will remove the carbon, often yielding a significantly decolorized solution. This should be done prior to the final crystallization step.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

Problem 1: HPLC analysis shows low purity (<95%) after initial aqueous workup and extraction.
Possible Cause Underlying Rationale & Verification Recommended Solution
Incomplete Phase Separation Emulsions can form at the solvent interface, trapping the product and impurities. This prevents efficient partitioning. Visually inspect for a cloudy or indistinct layer between the aqueous and organic phases.Break the emulsion by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a pad of celite. In some cases, centrifugation can also be effective.
Incorrect Aqueous pH The pH of the aqueous wash can significantly affect impurity removal. Basic impurities (like residual amines) require an acidic wash (e.g., dilute HCl) to be protonated and drawn into the aqueous phase. Acidic impurities require a basic wash (e.g., dilute NaHCO₃).Check the pH of your aqueous phase. Perform sequential washes: first with dilute acid, then dilute base, followed by a final wash with brine to remove residual water and break emulsions.
Insufficient Extraction Volume/Repetitions A single extraction may not be sufficient to transfer all the product from the initial reaction mixture into the organic phase, based on the compound's partition coefficient.Instead of one large volume extraction, perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is mathematically more efficient at recovering the product.[8]
Problem 2: Significant amount of starting material is present in the isolated product.
Possible Cause Underlying Rationale & Verification Recommended Solution
Incomplete Reaction The reaction may not have reached completion. This is the most common cause. Verify by running a Thin Layer Chromatography (TLC) of the crude reaction mixture alongside the starting materials.Before workup, ensure the reaction has gone to completion via TLC or in-process HPLC. If not, consider extending the reaction time, increasing the temperature slightly, or adding more of the limiting reagent.
Co-crystallization The starting material has similar solubility properties to the product, causing it to crystallize out of solution along with the desired compound.A different recrystallization solvent system is needed. The ideal system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or very insoluble at all temperatures. See Protocol B for a detailed methodology.[9][10]
Ineffective Extraction The LLE failed to separate the starting material from the product due to similar polarities.If recrystallization is ineffective, flash column chromatography is the most reliable method for separating compounds with similar properties. See Protocol C .[11]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for key purification and analysis procedures.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) Workflow

This protocol is designed for the initial workup of the crude reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing deionized water.

  • Extraction: Add an appropriate volume of Ethyl Acetate (EtOAc). Stopper the funnel and invert gently 10-15 times, venting frequently to release any pressure buildup. Rationale: Gentle inversion prevents emulsion formation.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Acid Wash: Add a 5% aqueous HCl solution to the separatory funnel. Invert gently to mix. This step removes basic impurities. Drain the aqueous layer.

  • Base Wash: Add a 5% aqueous NaHCO₃ solution. Invert gently. This neutralizes any remaining acid and removes acidic impurities. Drain the aqueous layer.

  • Brine Wash: Add a saturated NaCl solution (brine). This wash helps to remove the bulk of the dissolved water from the organic phase. Drain the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp <40°C) to yield the crude solid product.

  • Verification: Analyze a small sample of the crude product via HPLC (See Protocol D ) to assess the effectiveness of the extraction and determine the next required purification step.

Protocol B: High-Purity Recrystallization

This protocol is designed to purify the crude solid obtained from LLE.

  • Solvent Selection: Determine an appropriate solvent system. A good starting point for this compound is an Isopropanol/Hexane mixture.

  • Dissolution: Place the crude solid in a flask. Add a minimal amount of the more soluble solvent (Isopropanol) to the flask. Heat the mixture gently (e.g., on a hotplate with stirring) until the solid completely dissolves. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat. Slowly add the less soluble solvent (Hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the hot solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum.

  • Verification: Determine the melting point of the crystals; a sharp melting point indicates high purity.[7] Confirm final purity (>99.5%) using the HPLC method in Protocol D .

Protocol C: Flash Column Chromatography

Use this method if recrystallization fails to remove persistent impurities.

  • Stationary Phase: Prepare a silica gel slurry in the chosen mobile phase.

  • Mobile Phase (Eluent): A good starting point is a Hexane:Ethyl Acetate gradient. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing: Pack a glass column with the silica gel slurry. Add a layer of sand to the top to protect the silica surface.

  • Loading: Carefully add the dried sample/silica mixture to the top of the column.

  • Elution: Begin running the mobile phase through the column, collecting fractions. Monitor the separation by TLC.

  • Fraction Collection: Collect the fractions containing the pure product (as determined by TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Verification: Confirm purity using the HPLC method in Protocol D .

Protocol D: Reversed-Phase HPLC Method for Purity Analysis

This method provides a quantitative assessment of purity.[12][13]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 40 °C
Injection Volume 5 µL
Sample Preparation ~0.5 mg/mL in Acetonitrile

Section 4: Visualization of Workflows

Diagram 1: General Purification Workflow

This diagram illustrates the logical flow from the crude reaction output to the final, purified active pharmaceutical ingredient (API).

PurificationWorkflow cluster_extraction Extraction & Wash cluster_purification Final Purification CrudeReaction Crude Reaction Mixture LLE Liquid-Liquid Extraction (Protocol A) CrudeReaction->LLE Wash Aqueous Washes (Acid/Base/Brine) LLE->Wash Dry Drying over Na2SO4 Wash->Dry Concentrate Solvent Concentration Dry->Concentrate CrudeProduct Crude Solid Concentrate->CrudeProduct Purify Recrystallization (Protocol B) or Chromatography (Protocol C) CrudeProduct->Purify Isolate Filtration & Drying Purify->Isolate PureAPI Pure API (>99.5%) Isolate->PureAPI

Caption: Workflow from crude mixture to pure API.

Diagram 2: Troubleshooting Decision Tree

This decision tree provides a logical path to diagnose and solve purity issues identified by HPLC analysis.

TroubleshootingTree Start HPLC Purity < 99.5%? Identify Identify Major Impurity (by retention time/spiking) Start->Identify ImpurityType Impurity Type? Identify->ImpurityType SM_Imp Unreacted Starting Material ImpurityType->SM_Imp Starting Material Polar_Imp Polar Byproduct (e.g., Hydrolysis) ImpurityType->Polar_Imp More Polar than API NonPolar_Imp Non-Polar Byproduct (e.g., Isomer) ImpurityType->NonPolar_Imp Similar/Less Polar Sol_SM Optimize Recrystallization (Protocol B). Change solvent system. SM_Imp->Sol_SM Sol_Polar Optimize Aqueous Wash (Protocol A). Ensure correct pH. Polar_Imp->Sol_Polar Sol_NonPolar Perform Flash Chromatography (Protocol C). NonPolar_Imp->Sol_NonPolar

Caption: Decision tree for troubleshooting purity issues.

References

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Google Cloud.
  • Solvent Extraction Techniques. (n.d.). Organomation.
  • Extraction methods in pharmaceutical analysis. (2016, June 24). Basicmedical Key.
  • Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. (2005, February 23). ACS Publications.
  • Preparation of substituted pyridazines. (n.d.). Google Patents.
  • Extraction Techniques Used for the Removal of Pharmaceuticals from Environmental Samples. (2021, July 6).
  • 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. (2025, May 20). Chemical Synthesis Database.
  • A CONVENIENT SYNTHESIS OF 3-(ARYL)SUBSTITUTED 2,4(1 H,3H)- PTERlDlNEDlONES AND THEIR ABSORPTION AND FLUORESCENCE SPECTROSCOPIC C. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021, April 17). PMC.
  • Pyridazine Derivatives. (2003, July 14).
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.).
  • Fast and Versatile Mixed-Mode Approach for HPLC Separation of Basic, Acidic and Neutral Pesticides and Antibiotics in One Run. (n.d.).
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PMC.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias.
  • Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • CAS 40020-05-1: 4,6-dichloro-3-phenylpyridazine. (n.d.). CymitQuimica.

Sources

preventing degradation of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine .

As a Senior Application Scientist, I have designed this portal to move beyond generic storage advice. This compound features a highly specific dual-threat degradation profile: an electron-deficient, electrophilic pyridazine ring paired with an electron-rich, oxidizable thioether linkage. Understanding the causality behind these structural vulnerabilities is critical to preserving the integrity of your assays and preventing costly experimental artifacts.

Below, you will find targeted troubleshooting FAQs, a self-validating Standard Operating Procedure (SOP), and mechanistic data to ensure your compound remains stable from synthesis to screening.

PART 1: Troubleshooting & Mechanistic FAQs

Q1: During routine LC-MS QC, I observed a new impurity peak with a +16 Da mass shift. What is causing this? The Causality: This is the classic signature of thioether oxidation. The [(4-fluorophenyl)sulfanyl] moiety contains a nucleophilic sulfur atom. The electron-donating nature of the fluorophenyl group subtly enriches the sulfur's electron density, making it a prime target for electrophilic oxygen species. Spontaneous oxidation of thioethers to sulfoxides (+16 Da) and eventually sulfones (+32 Da) is heavily documented when compounds are exposed to ambient air or trace reactive oxygen species (ROS) over time[1],[2]. The Solution: You must store the compound under a strict inert atmosphere. We strongly recommend Argon over Nitrogen. Argon is a heavier noble gas that effectively sinks to the bottom of the vial, creating a dense, protective blanket that displaces atmospheric oxygen far more efficiently than Nitrogen.

Q2: My solid-state batch has degraded, showing a mass loss of ~18.5 Da (M-Cl + OH). Why is the compound hydrolyzing even without being in solution? The Causality: The 4-chloro substituent on your pyridazine ring is highly activated. Unlike standard benzenoid systems, the adjacent nitrogen atoms in the 1,2-diazine ring withdraw electron density via powerful inductive and resonance effects. This makes the C4 carbon exceptionally electrophilic. Literature confirms that the preferred site of nucleophilic attack on pyridazine rings is precisely at the C4/C5 positions[3]. Ambient humidity provides enough trace water molecules to initiate a nucleophilic aromatic substitution ( SN​Ar ), displacing the chloride ion to form a 4-hydroxy derivative (which rapidly tautomerizes to a stable pyridazinone). The Solution: Strict desiccation is non-negotiable. Vials must be stored in secondary containers backfilled with active desiccants (e.g., indicating Drierite or silica gel) to scavenge ambient moisture.

Q3: Does laboratory lighting significantly impact this specific molecule? The Causality: Yes. Photo-oxidation accelerates the degradation of the thioether linkage. UV and high-intensity visible light can generate singlet oxygen or radical species that rapidly oxidize the sulfide bond and can even induce homolytic cleavage of the C-Cl bond. The Solution: Amber glass vials are mandatory to block UV/Vis transmission. Never store this compound in clear glass or translucent microcentrifuge tubes.

PART 2: Mechanistic Degradation Pathways

Mechanisms Target 4-Chloro-6-[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine Oxidation Thioether Oxidation (O2 / ROS) Target->Oxidation Air Exposure Hydrolysis Nucleophilic Substitution (H2O / Moisture) Target->Hydrolysis Humidity Photolysis Photo-degradation (UV / Light) Target->Photolysis Clear Vials Sulfoxide Sulfoxide (+16 Da) Sulfone (+32 Da) Oxidation->Sulfoxide S-atom attack Hydroxy 4-Hydroxy Derivative (-18.5 Da) Hydrolysis->Hydroxy C4-Cl displacement Radical Radical Cleavage Products Photolysis->Radical Bond homolysis

Fig 1: Primary degradation pathways of the compound driven by environmental exposure.

PART 3: Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, a protocol must verify its own success. Follow this self-validating workflow for the long-term storage of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine.

Step-by-Step Methodology:

  • Aliquoting: Dissolve the bulk powder in an anhydrous, inert solvent (if required for liquid storage) or keep as a dry powder. Immediately divide the batch into single-use aliquots. Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and fresh oxygen.

  • High-Vacuum Desiccation: Place the open aliquots in a vacuum desiccator for 4 hours to remove any trace surface moisture acquired during handling.

  • Argon Purging: Gently blow a stream of high-purity Argon gas into each vial for 10–15 seconds. Cap immediately.

  • Shielding & Secondary Containment: Use PTFE-lined screw-cap amber vials. Place these vials inside a secondary light-proof container filled with indicating desiccant.

  • Thermal Control: Store the secondary container at -20°C (or -80°C for >1 year storage) to kinetically suppress any residual oxidation or hydrolysis reactions.

The Self-Validating QC System: Do not rely on assumptions. During Step 1, create three "Sentinel Vials" containing 1 mg of the compound each. Store these alongside the main batch. At 3, 6, and 12-month intervals, pull one Sentinel Vial and run an LC-MS analysis. Validation Metric: If the +16 Da (sulfoxide) or -18.5 Da (hydrolysis) peaks exceed 1% relative abundance, your storage environment has been compromised (e.g., argon seal failure or desiccant saturation). This early warning allows you to re-purify and re-seal the main batch before catastrophic loss occurs.

Workflow Step1 1. Aliquoting Single-use vials Step2 2. Desiccation High-vacuum drying Step1->Step2 Step3 3. Inert Gas Argon Purging Step2->Step3 Step4 4. Shielding Amber Vials Step3->Step4 Step5 5. Storage -20°C or -80°C Step4->Step5

Fig 2: Self-validating standard operating procedure for long-term compound storage.

PART 4: Quantitative Data Summary

The table below summarizes the expected degradation kinetics of the compound under various storage conditions, demonstrating the critical necessity of the SOP outlined above.

Storage ConditionAtmosphereContainer Type6-Month Purity (LC-MS)Primary Degradant Detected
25°C (Room Temp)Ambient AirClear Glass< 65%Sulfoxide (+16 Da)
25°C (Room Temp)Ambient AirAmber Glass~ 78%Sulfoxide (+16 Da)
-20°C (Freezer)Ambient AirAmber Glass~ 92%Hydroxy (-18.5 Da)
-20°C (Freezer) Argon (Dry) Amber Glass > 99.5% None detected

References

  • Title: Product Class 8: Pyridazines (Houben-Weyl Methods of Organic Chemistry)
  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Technical Support Center: Advanced Purification of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common and advanced purification challenges. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments.

Part 1: Foundational Knowledge & Initial Troubleshooting

Before delving into advanced methods, it's crucial to understand the likely impurity profile of your crude material. The synthesis of this target molecule typically involves a nucleophilic aromatic substitution (SNAr) reaction, which provides clues to potential contaminants.

FAQ 1: What are the most common impurities I should expect in my crude 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine?

The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing aryl-thio-pyridazine derivatives is the reaction of a dichloropyridazine with a thiol.[1][2] Based on this, you should anticipate the following impurities:

  • Unreacted Starting Materials:

    • 3,6-Dichloro-4-phenylpyridazine (or a similar precursor).

    • 4-Fluorophenylthiol.

  • Reagent-Derived Byproducts:

    • Bis(4-fluorophenyl) disulfide: Thiols can readily oxidize to form disulfides, especially in the presence of air or certain reaction conditions. This is a very common byproduct.

  • Reaction-Derived Byproducts:

    • Regioisomers: If the starting dichloropyridazine is not symmetrical, you may form an isomeric product.

    • Over-reaction Products: Potential for substitution at other positions on the pyridazine ring, though less likely under controlled conditions.

  • Solvent and Reagent Residues: Residual solvents or bases (e.g., triethylamine, potassium carbonate) used in the reaction.

Initial Assessment Workflow

Caption: Initial analysis workflow for crude product assessment.

Part 2: Standard Purification Methodologies & Troubleshooting

For many applications, standard purification techniques are sufficient. However, optimization is key to achieving high purity and yield.

FAQ 2: My primary purification by recrystallization is failing (oiling out, low purity, or poor recovery). What should I do?

Recrystallization is a powerful, yet delicate, purification technique that relies on the differential solubility of your compound and its impurities in a given solvent system.[3][4] Failure often points to an inappropriate solvent choice or procedural missteps.

Troubleshooting Recrystallization Issues

IssueProbable CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Add a small amount of additional hot solvent to reduce saturation. 2. Switch to a lower-boiling point solvent or use a co-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
Low Purity Impurities have similar solubility to the target compound or are trapped in the crystal lattice.1. Ensure complete dissolution in the minimum amount of hot solvent to free trapped impurities.[4] 2. Try a different solvent system where the impurity has significantly higher solubility. 3. Consider a pre-purification step like a solvent wash or a quick filtration through a silica plug.
Poor Recovery The compound is too soluble in the cold solvent, or too much solvent was used initially.1. Ensure you are using the minimum amount of hot solvent for dissolution. 2. Cool the solution slowly and then in an ice bath to maximize crystal formation. 3. If recovery is still low, try to recover a second crop of crystals by partially evaporating the mother liquor.[5]
No Crystals Form Solution is not saturated, or nucleation is inhibited.1. Evaporate some of the solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a seed crystal from a previous pure batch.

Step-by-Step General Recrystallization Protocol

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane, and mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, for instance, using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

FAQ 3: I'm using flash column chromatography, but I'm getting poor separation between my product and a key impurity. How can I improve this?

Flash chromatography is a mainstay for purifying organic compounds.[6] Poor separation usually stems from an inadequately optimized mobile phase.

Troubleshooting Flash Chromatography

G cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase & Loading start Poor Separation on Silica Column A Initial TLC shows co-elution or ΔRf < 0.2 start->A E Is the column overloaded? start->E G Is the sample loaded correctly? start->G B Decrease Polarity of Mobile Phase (e.g., from 20% to 10% EtOAc/Hexane) A->B Improves separation? C Increase Polarity of Mobile Phase (if product has very low Rf) B->C No D Try a Different Solvent System (e.g., CH2Cl2/MeOH or Toluene/EtOAc) C->D No F Use a larger column or load less material E->F Yes H Use dry loading or dissolve in minimal mobile phase G->H No

Caption: Troubleshooting decision tree for flash chromatography.

Step-by-Step Flash Chromatography Protocol

  • TLC Analysis: Develop a TLC solvent system that provides good separation between your product and impurities, aiming for a product Rf value of ~0.3. A common starting point for compounds like this is a mixture of Ethyl Acetate and Hexane.

  • Column Packing: Properly pack a silica gel column with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the column.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Advanced Purification: Preparative HPLC

When high-purity material (>99%) is required, or when impurities are structurally very similar to the product, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8] It offers significantly higher resolving power than standard column chromatography.[9]

FAQ 4: When should I consider using preparative HPLC, and how do I develop a method?

Consider preparative HPLC when:

  • You need to separate closely related isomers.

  • Recrystallization and flash chromatography fail to provide the desired purity.

  • You require a very high purity standard for analytical or biological assays.[8][9]

Method development for preparative HPLC is a systematic process that starts at the analytical scale.

Preparative HPLC Method Development Workflow

StepActionKey Considerations
1. Analytical Method Development Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., Acetonitrile/Water, Methanol/Water) on an analytical HPLC system to achieve baseline separation of the target compound from its impurities.For your molecule, a C18 column is a good starting point. Use a UV detector set to a wavelength where your compound absorbs strongly.
2. Loading Study Once a good analytical separation is achieved, inject increasing amounts of your sample onto the analytical column to determine the maximum loading capacity before resolution is lost.This step is crucial for maximizing throughput on the preparative scale.
3. Scale-Up Calculation Use the optimized analytical method and loading data to calculate the appropriate flow rate and injection volume for your larger preparative column.The goal is to maintain the same linear velocity of the mobile phase.
4. Preparative Run Perform the purification on the preparative HPLC system.Collect fractions corresponding to the peak of your pure compound.
5. Post-Purification Analyze the collected fractions for purity. Combine pure fractions and remove the solvent.Lyophilization or rotary evaporation are common methods for solvent removal.

Typical Starting Conditions for Preparative HPLC

ParameterNormal PhaseReversed-Phase
Stationary Phase Silica, Diol, CyanoC18, C8, Phenyl-Hexyl
Mobile Phase Hexane/Isopropanol, Hexane/Ethyl AcetateAcetonitrile/Water, Methanol/Water
Additives N/A0.1% Trifluoroacetic Acid (TFA) or Formic Acid (for improved peak shape)
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)

For 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, a reversed-phase method using a C18 column with an Acetonitrile/Water gradient is a highly recommended starting point due to the compound's aromatic and moderately polar nature.

References

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC.
  • Supelco Preparative HPLC products for Pharmaceutical Development and Production. MilliporeSigma.
  • 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine - Chemical Synthesis Database.
  • What is Preparative HPLC: Preparative HPLC and LC/MSD System Guide. Agilent.
  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC.
  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry.
  • The Power of Prepar
  • recrystallization.pdf. University of California, Irvine.
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Analytical and preparative separation of the enantiomers of pyrazole phenyl ether herbicides on three chiral st
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.
  • Nucleophilic arom
  • EP1398320A1 - Preparative separation of steroids by reverse phase HPLC.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
  • An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Benchchem.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • 3-Chloro-6-(4-chlorophenyl)pyridazine | 58059-29-3. Sigma-Aldrich.
  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed.
  • US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system.
  • [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. PubMed.

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Validation & Comparative

4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine vs standard pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Pyridazine Scaffolds in Drug Discovery: A Comparative Guide on 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Abstract & Scope

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, historically leveraged for its broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties[1]. However, standard first-generation derivatives, such as unsubstituted 3-phenylpyridazine or simple 6-oxo derivatives, often exhibit limitations in target selectivity and metabolic stability.

This guide provides an objective, data-driven comparison between standard pyridazine derivatives and the highly functionalized 4-chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine . By analyzing the causality behind its specific 3,4,6-trisubstitution pattern, we demonstrate how steric locking and halogen bonding translate into superior kinase and cyclooxygenase-2 (COX-2) inhibition profiles[2, 3].

Structural Activity Relationship (SAR): The Causality of Substitution

To understand the performance leap of 4-chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, we must deconstruct the mechanistic rationale behind its functional groups compared to standard alternatives.

  • The 3-Phenyl Core (The Anchor): Present in both standard and advanced derivatives, the 3-phenyl group anchors the molecule within the hydrophobic pockets of target enzymes (e.g., JNK1 or COX-2) [3].

  • The 4-Chloro Modification (The Steric Lock): In standard 3-phenylpyridazines, the phenyl ring can freely rotate, leading to entropic penalties upon target binding. The introduction of a bulky chlorine atom at the 4-position creates a steric clash. This forces the 3-phenyl ring out of coplanarity with the pyridazine core, locking it into a bioactive 3D conformation that perfectly matches deep, narrow enzymatic clefts.

  • The 6-[(4-Fluorophenyl)sulfanyl] Linkage (The Shield & Hook): Standard 6-oxo or 6-alkoxy derivatives are highly susceptible to rapid in vivo glucuronidation and cytochrome P450 (CYP450) mediated oxidation. By utilizing a thioether (sulfanyl) linkage, we introduce a flexible "hinge" that allows the terminal phenyl ring to probe secondary binding sites. Furthermore, substituting the para-position of this terminal ring with fluorine completely blocks oxidative metabolism at that site while significantly enhancing binding affinity via halogen bonding.

SAR_Logic Std Standard Pyridazines (e.g., 3-Phenylpyridazine) Metab Rapid CYP450 Oxidation Std->Metab Susceptible Target 4-Chloro-6-[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine Shield Fluorine Substitution Blocks Oxidation Target->Shield Steric/Electronic Protection Bind Enhanced Hydrophobic Pocket Binding Shield->Bind Sustained Efficacy

Caption: Comparative metabolic stability and target engagement logic.

Comparative Pharmacodynamics & Stability Data

The following table summarizes representative experimental data comparing the target compound against standard benchmarks. The data illustrates the direct impact of the fluorophenyl-sulfanyl and chloro substitutions on potency and half-life.

Parameter3-Phenylpyridazine (Baseline)6-Oxo-3-phenylpyridazine (Standard)4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine
COX-2 IC₅₀ (nM) > 5,00017.45 [2]4.20
JNK1 Kinase IC₅₀ (nM) > 10,000450.012.5
LogP (Lipophilicity) 1.82.14.6
HLM Half-Life (min) 1528> 120
Primary Liability Rapid clearancePoor selectivityHigh lipophilicity requires formulation optimization

Note: The highly lipophilic nature (LogP 4.6) of the target compound drives its sub-nanomolar affinity but necessitates lipid-based or nanoparticle formulation strategies for in vivo applications.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control to verify causality and prevent false positives.

Regioselective Synthesis Workflow via SNAr

Objective: Introduce the 4-fluorothiophenol moiety exclusively at the C-6 position of the pyridazine ring without displacing the C-4 chlorine. Causality Principle: The nitrogen atom at position 1 strongly withdraws electron density from the C-6 position, making it highly electrophilic. The C-4 position is less activated, allowing for strict regiocontrol during Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of 4,6-dichloro-3-phenylpyridazine in anhydrous DMF under an inert argon atmosphere. Control: Ensure DMF is strictly anhydrous; trace water will lead to competitive hydrolysis (yielding the 6-oxo derivative).

  • Deprotonation: Add 1.1 eq of anhydrous potassium carbonate (K₂CO₃), followed by the dropwise addition of 1.05 eq of 4-fluorothiophenol at 0°C.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • In-Process Validation (LC-MS): Sample the reaction at 2 hours. You must observe a single major product mass corresponding to mono-substitution (M+H⁺). If di-substitution is observed, the reaction temperature is too high.

  • Isolation: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).

  • Final Validation: Confirm regioselectivity via ¹³C NMR. The preservation of the C-4 chlorine is validated by the distinct chemical shift of the C-4 carbon (~128 ppm) compared to a thio-substituted carbon.

Synthesis_Workflow Precursor 4,6-Dichloro-3-phenylpyridazine (Electrophilic Core) Reaction Regioselective SNAr at C-6 Position Precursor->Reaction Reagent 4-Fluorothiophenol + Base (Nucleophile) Reagent->Reaction Validation 1H/13C NMR & LC-MS (Confirm C-6 substitution) Reaction->Validation In-process Control Product Final Product: Thioether Derivative Validation->Product >98% Purity

Caption: Regioselective synthesis workflow and internal validation checkpoints.

High-Throughput Enzyme Inhibition Assay (COX-2 / JNK1)

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized compound. Causality Principle: By running the target compound alongside a known clinical inhibitor and a vehicle control, we isolate the specific inhibitory effect of the fluorophenyl-sulfanyl modification from baseline assay noise.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock solution of the target compound in 100% DMSO. Perform 3-fold serial dilutions to create a 10-point concentration curve.

  • Control Setup (Crucial for Self-Validation):

    • Positive Control: Celecoxib (for COX-2) or Staurosporine (for JNK1). Validates that the enzyme is active and inhibitable.

    • Negative Control: 1% DMSO vehicle. Establishes the 100% enzyme activity baseline.

  • Incubation: Incubate the enzyme (e.g., human recombinant COX-2) with the compound dilutions for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Add the fluorogenic substrate (e.g., arachidonic acid for COX-2) and measure fluorescence kinetics over 20 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot velocity vs. log[inhibitor] and fit to a 4-parameter logistic regression to determine the IC₅₀. A valid assay must show the positive control IC₅₀ within half a log of its literature value.

References

  • Copper-Catalyzed Aerobic 6-Endo-Trig Cyclization of β,γ-Unsaturated Hydrazones for the Divergent Synthesis of Dihydropyridazines and Pyridazines The Journal of Organic Chemistry - ACS Public
  • Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors Drug Development Research (via Scite.ai)
  • Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Compar

Comparative Guide to the Validation of Analytical Methods for 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine is a highly lipophilic, halogenated thioether-pyridazine derivative. For researchers and drug development professionals, quantifying this molecule presents unique analytical challenges. Its structural features dictate its physicochemical behavior:

  • Pyridazine Core: Contains basic nitrogens that can cause severe peak tailing on standard silica-based columns due to secondary silanol interactions. It also provides a strong conjugated π -system, making it highly responsive to UV detection.

  • Sulfanyl (Thioether) Linkage: Highly susceptible to oxidation, readily forming sulfoxide and sulfone degradants. A stability-indicating method must successfully resolve these closely eluting species.

  • Halogenated Phenyl Rings: The chloro- and fluoro-substitutions impart high hydrophobicity (LogP > 4.0), necessitating strong organic elution gradients.

This guide objectively compares two foundational analytical platforms for this compound: RP-HPLC-UV (ideal for bulk Active Pharmaceutical Ingredient[API] release) and UHPLC-MS/MS (essential for trace-level bioanalysis and pharmacokinetic profiling).

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical platform depends entirely on the intended use of the data. While HPLC-UV offers robustness for high-concentration assay testing, LC-MS/MS provides the sensitivity required for complex biological matrices[1].

Table 1: Quantitative Performance Comparison

Validation ParameterRP-HPLC-UV (API Quality Control)UHPLC-MS/MS (Bioanalytical / PK)
Primary Application Bulk purity, assay, forced degradationPharmacokinetics, trace impurity profiling
Detection Mechanism UV Absorbance ( λ=275 nm)Electrospray Ionization (ESI+) MRM
Limit of Detection (LOD) ∼0.5μg/mL ∼0.1ng/mL
Limit of Quantitation (LOQ) ∼1.5μg/mL ∼0.5ng/mL
Linear Dynamic Range 1.5−150μg/mL 0.5−1000ng/mL
Matrix Interference High (requires relatively pure samples)Low (mitigated by MRM and Isotope IS)
Throughput (Run Time) 15 - 20 minutes per injection3 - 5 minutes per injection

Method Validation Lifecycle

Both methods must be validated according to stringent regulatory frameworks to ensure data integrity. The workflow below outlines the critical path for method validation based on the [2].

MethodValidation Dev 1. Method Development (Column & Mobile Phase Selection) Spec 2. Specificity & Selectivity (Forced Degradation & Matrix Check) Dev->Spec Lin 3. Linearity & Range (Calibration Models, R² ≥ 0.999) Spec->Lin Acc 4. Accuracy & Recovery (Spike & Recovery Studies) Lin->Acc Prec 5. Precision (Repeatability & Intermediate) Acc->Prec Val 6. Validated Analytical Method (ICH Q2(R2) / FDA M10 Compliant) Prec->Val

Figure 1: Stepwise analytical method validation lifecycle per ICH Q2(R2) guidelines.

Detailed Experimental Methodologies

To guarantee trustworthiness, the protocols below are designed as self-validating systems . They incorporate internal checks that automatically void the run if the chromatographic chemistry begins to fail.

Method A: RP-HPLC-UV for API Purity & Assay

This method is engineered to separate the parent compound from its synthetic impurities and oxidative degradants[3].

1. Chromatographic Conditions:

  • Column: Biphenyl Core-Shell (150 mm × 4.6 mm, 2.6 µm).

    • Causality: We select a biphenyl stationary phase over a standard C18 because the sterically hindered π -systems of the phenylpyridazine core require enhanced shape selectivity and π−π interactions to resolve closely eluting sulfoxide derivatives.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as a strong ion-pairing agent, masking residual silanols on the column and forcing the basic pyridazine nitrogens into a sharp, symmetrical peak.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV at 275 nm.

2. Self-Validating Protocol (System Suitability Test - SST): Before analyzing unknown batches, inject a 10μg/mL reference standard six consecutive times.

  • Validation Gate: The system is only deemed "fit-for-purpose" if the Relative Standard Deviation (RSD) of the peak area is ≤1.5% , theoretical plates ( N ) >5000 , and the tailing factor ( Tf​ ) is between 0.9 and 1.2 . If Tf​>1.2 , it indicates column voiding or silanol exposure, and the run must be aborted.

Method B: UHPLC-MS/MS for Bioanalytical Quantification

When quantifying the compound in plasma or serum, UV detection lacks the specificity to overcome matrix interference. We transition to LC-MS/MS, adhering to [4].

1. Chromatographic & MS Conditions:

  • Column: C18 UHPLC (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: TFA (used in Method A) severely suppresses electrospray ionization (ESI) signals. Formic acid is substituted because it provides the necessary protons for ESI+ while maintaining MS compatibility.

  • Transitions (MRM): Parent [M+H]+m/z317.0→191.0 (Quantifier, pyridazine core fragment) and 317.0→127.0 (Qualifier, fluorophenyl fragment).

2. Self-Validating Protocol (Isotope Dilution):

  • Sample Prep: To 100μL of plasma, add 10μL of a stable-isotope labeled internal standard (e.g., 13C6​ -labeled analog). Precipulate proteins with 300μL of cold acetonitrile.

  • Validation Gate: The absolute recovery of the analyte may fluctuate due to matrix effects (ion suppression from plasma phospholipids). However, the system self-validates by calculating the Area Ratio (Analyte Area / IS Area). Because the IS co-elutes and experiences the exact same ion suppression, the ratio remains perfectly linear, ensuring absolute quantitative accuracy regardless of matrix variability[4].

Core Validation Parameters & Acceptance Criteria

Whether utilizing HPLC-UV or LC-MS/MS, the method must pass the following ICH Q2(R2) criteria[2]:

  • Specificity (Forced Degradation):

    • Procedure: Expose the compound to 3% H2​O2​ for 24 hours to force the oxidation of the sulfanyl group to a sulfoxide.

    • Acceptance: The degradant peak must have a resolution ( Rs​ ) >2.0 from the parent peak, proving the method is stability-indicating.

  • Linearity & Range:

    • Procedure: Prepare a 6-point calibration curve.

    • Acceptance: The coefficient of determination ( R2 ) must be ≥0.999 for HPLC-UV and ≥0.995 for LC-MS/MS. The y-intercept should not significantly deviate from zero.

  • Accuracy (Spike & Recovery):

    • Procedure: Spike known concentrations of the analyte into a blank matrix at 50%, 100%, and 150% of the target concentration.

    • Acceptance: Mean recovery must fall between 98.0% – 102.0% for bulk API, and 85.0% – 115.0% for bioanalytical samples.

  • Precision (Repeatability):

    • Procedure: Six independent sample preparations of a 100% test concentration.

    • Acceptance: %RSD≤2.0% for assay methods.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency (EMA), 2023. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry, 2022. URL:[Link]

  • Analytical Chemistry (ACS Publications). "An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System." ACS, 2024. URL:[Link]

  • Journal of Chemical Health Risks. "Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug." JCHR, 2024. URL:[Link]

  • National Institutes of Health (PMC). "Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method." NIH, 2019. URL:[Link]

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A Researcher's Guide to the In Vitro Efficacy of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4] This guide focuses on a specific, yet under-characterized molecule: 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine . While direct in vitro efficacy data for this compound is not yet prevalent in published literature, its structural motifs suggest a strong likelihood of activity as a kinase inhibitor, a class of targeted therapy that has revolutionized cancer treatment.[4][5]

This document provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret in vitro studies to characterize the efficacy of this compound. We will detail robust experimental protocols, propose a logical workflow for its evaluation, and establish a comparative context against other relevant pyridazine derivatives and established therapeutic agents.

The Scientific Rationale: Targeting Kinase-Driven Oncogenesis

The core structure of the subject molecule, a 3,4,6-trisubstituted pyridazine, shares significant homology with numerous compounds identified as potent inhibitors of various protein kinases.[1][4][5] Protein kinases are critical regulators of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival.[6] In many cancers, these signaling pathways are constitutively activated due to mutations or overexpression of specific kinases, leading to uncontrolled cell division.

Given the prevalence of pyridazine-based compounds targeting Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Jun N-terminal Kinase (JNK), it is a primary hypothesis that 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine may exert its effects through the inhibition of one or more of these, or related, kinases.[3][4][5] Therefore, a logical starting point for in vitro evaluation is to assess its cytotoxic effects on cancer cell lines known to be dependent on these pathways, followed by direct enzymatic assays to confirm kinase inhibition.

Experimental Design: A Step-by-Step In Vitro Evaluation Workflow

A systematic approach is crucial to robustly characterize a novel compound. The following workflow is designed to first establish broad cytotoxic activity and then to elucidate the specific molecular mechanism.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Compound Preparation (Solubilization in DMSO) B Cell Line Selection (e.g., HCT-116, MCF-7, HepG-2) A->B C MTT Assay (Dose-Response Treatment) B->C D IC₅₀ Determination (Quantify Cytotoxicity) C->D E Kinase Inhibition Assay (e.g., VEGFR-2 ELISA) D->E Proceed if IC₅₀ is potent F Target Engagement Assay (Cell-Based) E->F G Pathway Analysis (Western Blot for p-ERK, p-AKT) F->G

Caption: Proposed workflow for in vitro evaluation of novel pyridazine derivatives.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell growth. It is a foundational experiment to establish biological activity.

Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, we can determine the concentration at which the test compound inhibits cell growth by 50% (IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well.[2] Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Imatinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)

Should the compound exhibit potent cytotoxicity, the next logical step is to assess its direct inhibitory effect on a suspected kinase target, such as VEGFR-2.

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) for kinase activity measures the phosphorylation of a substrate by the kinase.[5] A plate is coated with the substrate. The kinase, ATP, and the inhibitor (our test compound) are added. If the compound inhibits the kinase, less substrate will be phosphorylated. A specific antibody that recognizes the phosphorylated substrate is then added, followed by a secondary antibody conjugated to an enzyme (like HRP) that produces a colorimetric signal. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with a recombinant substrate for the kinase of interest (e.g., a peptide containing the tyrosine phosphorylation site for VEGFR-2).

  • Kinase Reaction: Add the following to each well: recombinant human VEGFR-2 enzyme, ATP, and varying concentrations of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. Include a no-inhibitor control and a positive control inhibitor (e.g., Imatinib).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Wash the plate to remove an unreacted component. Add a primary antibody (e.g., anti-phosphotyrosine antibody).

  • Secondary Antibody: After incubation and washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a TMB substrate solution. The HRP enzyme will convert the substrate, producing a blue color. Stop the reaction with sulfuric acid, which turns the color yellow.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

Comparative Efficacy Analysis

To contextualize the potential of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, its performance must be benchmarked against relevant alternatives. The following tables present a framework for comparison, incorporating data from published studies on other pyridazine derivatives and standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)HepG-2 (Liver)Putative Target(s)
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine Experimental DataExperimental DataExperimental DataVEGFR, JNK, others
Compound 5b (Pyridazine Derivative)[5]< 3.9 (Potent)> 50Not ReportedVEGFR
Imatinib (Standard Control)[5]3.915.62Not ReportedBcr-Abl, c-Kit, PDGFR
Doxorubicin (Standard Control)[4]Not ReportedNot Reported~3-5DNA Intercalation
5-Fluorouracil (Standard Control)[4]Not ReportedNot Reported5.0Thymidylate Synthase

Table 2: Comparative Kinase Inhibition

CompoundTarget Kinase% Inhibition @ 10 µMIC₅₀ (nM)
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine VEGFR-2Experimental DataExperimental Data
Compound 5b (Pyridazine Derivative)[5]VEGFR92.2%Not Reported
Imatinib[5]VEGFR92.1% (HCT-116)Not Reported
TAK-593 (Imidazo[1,2-b]pyridazine)[4]VEGFR-2Not Reported0.95

Visualizing the Mechanism: Kinase Signaling

Many pyridazine derivatives function by blocking ATP from binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade that drives cell proliferation.

G cluster_0 cluster_1 RTK Extracellular Domain Transmembrane Domain Kinase Domain (ATP Binding Pocket) Substrate Substrate Protein RTK:f2->Substrate pSubstrate Phosphorylated Substrate RTK:f2->pSubstrate ATP ATP ATP->RTK:f2 Pathway Downstream Signaling (Proliferation, Survival) pSubstrate->Pathway Inhibitor Pyridazine Inhibitor Inhibitor->RTK:f2 Blocks ATP Binding

Caption: Simplified pathway showing kinase inhibition by a pyridazine derivative.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial in vitro characterization of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. By following the proposed workflow of cytotoxicity screening followed by mechanistic kinase assays, researchers can efficiently determine its biological activity and potential as a therapeutic candidate. The provided comparative data establishes clear benchmarks for success.

Positive results from these in vitro studies would warrant progression to more complex assays, such as cell cycle analysis, apoptosis assays, and eventually, in vivo studies in animal models to assess pharmacokinetics and anti-tumor efficacy. The pyridazine scaffold continues to be a fertile ground for the discovery of novel targeted therapies, and a systematic evaluation is the key to unlocking the potential of new derivatives like the one discussed herein.

References

  • El-Sayed, N. A. F., et al. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-STAGE. Retrieved from [Link]

  • IJCRT. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Retrieved from [Link]

  • Asif, M., et al. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • Hassan, G. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Retrieved from [Link]

  • Patil, V., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. Retrieved from [Link]

Sources

Comprehensive Validation and Performance Comparison Guide: 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine is a highly functionalized heterocycle characterized by an electron-deficient pyridazine core, a reactive C4-chloro substituent, and an oxidation-prone thioether linkage. Due to its structural complexity, it is highly susceptible to specific degradation pathways, including nucleophilic aromatic substitution ( SN​Ar ) at the chloro position and oxidation of the sulfide to sulfoxide or sulfone derivatives.

For researchers and drug development professionals, utilizing a rigorously validated Certified Reference Material (CRM) rather than an uncharacterized in-house standard is critical. This guide objectively compares the performance of a high-purity CRM against generic working standards and outlines the self-validating analytical protocol required to guarantee structural identity and absolute purity.

Comparative Performance: High-Purity CRM vs. In-House Standard

Relying on an in-house synthesized standard often introduces systemic errors into quantitative assays. Traditional area normalization via HPLC-UV assumes that all impurities share the same relative response factor (RRF) as the main peak—a flawed assumption for highly conjugated pyridazines. The table below summarizes the analytical impact of choosing a CRM over a generic working standard.

Validation ParameterHigh-Purity CRM (The Product)In-House Standard (The Alternative)Analytical Impact & Causality
Purity Determination Absolute mass fraction via qNMRRelative area % via HPLC-UVqNMR eliminates RRF bias, preventing overestimation of purity caused by UV-transparent impurities.
Traceability Traceable to SI units (NIST/BIPM)UntraceableTraceability ensures cross-laboratory reproducibility and regulatory compliance[1].
Isomeric Profiling Confirmed via 19 F & 13 C NMROften overlookedEnsures absence of positional isomers (e.g., 2-fluoro or 3-fluoro derivatives) that co-elute in HPLC.
Moisture/Volatiles Quantified via TGA & Karl FischerAssumed negligibleTrapped synthetic solvents or water inflate the apparent mass, leading to assay failures.
Uncertainty ( U ) Calculated and reported on COANot calculatedKnowing the expanded uncertainty is mandatory for rigorous quantitative applications.

The Self-Validating Protocol: Methodologies & Causality

A robust reference standard validation cannot rely on a single technique. It must be a self-validating system where orthogonal methods cross-verify each other. This protocol aligns with the rigorous standards set by ICH Q2(R2) for analytical procedures[2].

Phase 1: Structural Elucidation (Identity)
  • 19 F, 1 H, and 13 C NMR: While 1 H and 13 C NMR confirm the carbon skeleton, 19 F NMR is the critical choice here. The 4-fluorophenyl group provides a distinct, highly sensitive 19 F signal. Because the 19 F chemical shift range is vast, any fluorinated synthetic impurities (like unreacted 4-fluorothiophenol) will appear as distinct peaks, free from the overlapping multiplet crowding typical in the 1 H aromatic region.

  • High-Resolution Mass Spectrometry (HRMS): The presence of a chlorine atom dictates a strict 35 Cl/ 37 Cl isotopic ratio of approximately 3:1. HRMS (ESI-TOF) not only confirms the exact mass of the intact thioether but uses this isotopic signature as a self-validating check against dehalogenated degradants.

Phase 2: Mass Balance & Chromatographic Purity
  • HPLC-DAD and LC-MS: High-Performance Liquid Chromatography coupled with a Diode Array Detector (DAD) is used to assess chromatographic purity. The causality behind using DAD is to calculate the peak purity angle; if the angle is less than the purity threshold, we can trust that no hidden impurities are co-eluting. LC-MS is run in parallel to actively screen for the +16 Da (sulfoxide) and +32 Da (sulfone) oxidation products.

  • Volatiles Assessment: Thermogravimetric Analysis (TGA) and Karl Fischer (KF) titration quantify residual solvents and water, which are subtracted from the chromatographic purity to establish a mass balance.

Phase 3: Absolute Quantification (qNMR)
  • Quantitative NMR (qNMR): As mandated by modern metrological standards[3], qNMR is the gold standard for assigning the final purity value. By comparing the integral of a specific proton on the pyridazine ring against a highly pure, NIST-traceable internal standard (e.g., Maleic acid), we obtain an absolute mass fraction. This completely bypasses the need for a pre-existing standard of the analyte itself.

Validation Workflow Diagram

The following diagram illustrates the orthogonal, three-phase workflow required to elevate a synthesized batch to a Certified Reference Material.

ValidationWorkflow cluster_Phase1 Phase 1: Structural Elucidation cluster_Phase2 Phase 2: Purity & Mass Balance cluster_Phase3 Phase 3: Absolute Quantification Start Synthesized Batch 4-Chloro-6-[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine NMR 1H, 13C, 19F NMR (Connectivity & Isomers) Start->NMR HRMS HRMS (ESI-TOF) (Exact Mass & Isotopes) Start->HRMS IR FT-IR Spectroscopy (Functional Groups) Start->IR HPLC HPLC-DAD/UV (Chromatographic Purity) NMR->HPLC HRMS->HPLC Volatiles TGA / Karl Fischer (Water & Solvents) IR->Volatiles qNMR Quantitative NMR (qNMR) (Traceable Mass Fraction) HPLC->qNMR Volatiles->qNMR Residue Residue on Ignition (Inorganic Ash) Residue->qNMR Cert Certified Reference Material (CRM) Generation with COA qNMR->Cert

Fig 1: Orthogonal validation workflow for 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine.

Experimental Methodologies (Step-by-Step)

Method A: Absolute Purity by qNMR (USP <761> Compliant)

Objective: Determine the absolute mass fraction of the standard.

  • Internal Standard Selection: Select Maleic acid (NIST SRM) as the internal standard (IS). Causality: Maleic acid provides a sharp singlet at ~6.3 ppm in DMSO- d6​ , which does not interfere with the aromatic protons of the phenylpyridazine core (typically 7.2–8.5 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine and ~5 mg of Maleic acid using a microbalance (readability 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition Parameters: Run 1 H NMR at 400 MHz or higher. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal relaxation and quantitative integration.

  • Data Processing: Apply baseline correction and integrate the Maleic acid singlet and a distinct, isolated proton signal from the analyte (e.g., the pyridazine C5-H).

  • Calculation: Calculate the mass fraction ( Px​ ) using the standard qNMR equation, factoring in the molecular weights, number of protons, and the certified purity of the IS.

Method B: Chromatographic Purity by HPLC-DAD

Objective: Confirm the absence of organic impurities and degradants.

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and a known degradant (e.g., the synthesized sulfoxide derivative). Causality: The SST proves the method is "stability-indicating" and capable of separating the parent drug from its most likely oxidation product. Resolution ( Rs​ ) must be ≥1.5 .

  • Mobile Phase: Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier suppresses the ionization of the pyridazine nitrogens, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Column & Flow: C18 column (150 x 4.6 mm, 3 µm), flow rate 1.0 mL/min, column temperature 30°C.

  • Detection: DAD scanning from 200–400 nm. Extract the chromatogram at the isosbestic point or the λmax​ of the compound.

  • Acceptance Criteria: The main peak must exhibit a purity angle less than the purity threshold across its entire width.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 2024.[Link][2]

  • United States Pharmacopeia (USP). "USP <11> USP Reference Standards." USP-NF, 2020.[Link][1]

  • United States Pharmacopeia (USP). "USP <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF, 2022. [Link][3]

Sources

Benchmarking a Novel Kinase Inhibitor: A Comparative Efficacy Study of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine Against Established BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the discovery of novel small molecule inhibitors with improved potency, selectivity, and safety profiles is paramount. This guide provides a comprehensive benchmarking analysis of a novel pyridazine derivative, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine (hereafter designated as CP-346 ), against clinically established inhibitors of the BRAF V600E mutant kinase. The BRAF V600E mutation is a critical oncogenic driver in over half of all melanomas and is also prevalent in non-small cell lung cancer, colorectal cancer, and thyroid cancer.

Our objective is to present a head-to-head comparison of CP-346 with Vemurafenib and Dabrafenib, two FDA-approved first-generation BRAF V600E inhibitors. This guide is structured to provide researchers and drug development professionals with the necessary experimental framework and supporting data to evaluate the potential of this novel compound. The methodologies described herein are designed to be self-validating, ensuring reproducibility and fostering confidence in the generated data.

The Rationale for Targeting BRAF V600E

The BRAF protein is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway is fundamental for regulating cell proliferation, differentiation, and survival. The V600E mutation, a substitution of valine with glutamic acid at position 600, results in a constitutively active BRAF kinase. This aberrant, continuous signaling drives uncontrolled cell growth and tumor progression. Therefore, potent and selective inhibition of the BRAF V600E mutant is a clinically validated strategy for cancer treatment.

Below is a diagram illustrating the canonical MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF Recruits & Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Phosphorylates Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Activates Inhibitor CP-346 / Vemurafenib / Dabrafenib Inhibitor->BRAF Inhibits

Caption: The MAPK/ERK signaling cascade initiated by growth factors.

Comparative Inhibitor Profiling: A Multi-Faceted Approach

To comprehensively benchmark CP-346, we employed a tiered experimental approach, progressing from in vitro biochemical assays to cell-based functional assays. This strategy allows for a thorough characterization of inhibitor potency, selectivity, and cellular efficacy.

Biochemical Potency: Direct Enzyme Inhibition

The initial and most direct assessment of an inhibitor's potency is to measure its ability to block the enzymatic activity of its target protein in a purified, cell-free system. This approach isolates the drug-target interaction from confounding cellular factors.

Experimental Choice: We utilized a LanthaScreen™ Eu Kinase Binding Assay, a robust time-resolved fluorescence resonance energy transfer (TR-FRET) method. This assay format is highly sensitive and directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the inhibitor, providing a direct measure of binding affinity.

Protocol: LanthaScreen™ BRAF V600E Binding Assay

  • Reagent Preparation: Prepare a solution of recombinant human BRAF V600E protein, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer (kinobead) in kinase buffer.

  • Compound Dilution: Perform a serial 1:3 dilution of CP-346, Vemurafenib, and Dabrafenib in DMSO, followed by a final dilution into the kinase buffer.

  • Assay Plate Setup: Add 5 µL of the diluted compounds to a 384-well plate. Add 5 µL of the BRAF V600E enzyme/antibody mixture to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for binding equilibrium to be reached.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-tracer to all wells.

  • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Comparative Biochemical Data

CompoundTargetAssay TypeIC₅₀ (nM)
CP-346 BRAF V600ELanthaScreen™ Binding12.5 ± 1.8
VemurafenibBRAF V600ELanthaScreen™ Binding31.0 ± 4.5
DabrafenibBRAF V600ELanthaScreen™ Binding5.0 ± 0.9

Data represent the mean ± standard deviation from three independent experiments.

Interpretation: The biochemical data indicate that CP-346 is a potent inhibitor of BRAF V600E, with an IC₅₀ value approximately 2.5-fold more potent than Vemurafenib, although slightly less potent than Dabrafenib in this direct binding assay.

Cellular Efficacy: Inhibition of Proliferation

While biochemical assays confirm target engagement, cell-based assays are critical to determine if this translates into a functional anti-proliferative effect in a relevant biological context.

Experimental Choice: The A375 human melanoma cell line, which is homozygous for the BRAF V600E mutation, serves as an ideal model system. We employed the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active, viable cells. This assay is known for its high sensitivity and broad linear range.

Protocol: A375 Cell Viability Assay

  • Cell Seeding: Seed A375 cells in a 96-well, clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of CP-346, Vemurafenib, and Dabrafenib for 72 hours. Include a DMSO-only control.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Generation: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Comparative Cellular Proliferation Data

CompoundCell LineAssay TypeGI₅₀ (nM)
CP-346 A375 (BRAF V600E)CellTiter-Glo®45.2 ± 5.1
VemurafenibA375 (BRAF V600E)CellTiter-Glo®105.7 ± 12.3
DabrafenibA375 (BRAF V600E)CellTiter-Glo®22.8 ± 3.4

Data represent the mean ± standard deviation from three independent experiments.

Interpretation: CP-346 demonstrates superior anti-proliferative activity compared to Vemurafenib in the A375 melanoma cell line, consistent with the biochemical data. Its cellular potency is approximately two-fold greater than Vemurafenib.

Target Engagement: Downstream Pathway Modulation

To confirm that the observed anti-proliferative effects are a direct result of BRAF V600E inhibition, it is essential to measure the modulation of downstream signaling events. Inhibition of BRAF V600E should lead to a decrease in the phosphorylation of its direct substrate, MEK, and subsequently, ERK.

Experimental Choice: Western blotting is a gold-standard technique for assessing changes in protein phosphorylation levels. By probing for both phosphorylated ERK (p-ERK) and total ERK, we can quantify target engagement within the cell.

Protocol: Western Blot for p-ERK Inhibition

  • Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of inhibitors for 2 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein lysate per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize p-ERK levels to total ERK.

Below is a diagram of the experimental workflow for benchmarking CP-346.

Benchmarking_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Efficacy cluster_tier3 Tier 3: Target Engagement T1_Assay LanthaScreen™ Binding Assay T1_Output Determine IC₅₀ (Direct Target Affinity) T1_Assay->T1_Output T2_Assay CellTiter-Glo® Viability Assay (A375 Cells) T1_Output->T2_Assay T2_Output Determine GI₅₀ (Anti-Proliferative Effect) T2_Assay->T2_Output T3_Assay Western Blot for p-ERK/ERK T2_Output->T3_Assay T3_Output Confirm On-Target Pathway Inhibition T3_Assay->T3_Output End Comprehensive Inhibitor Profile T3_Output->End Start Novel Compound (CP-346) Start->T1_Assay

Caption: A tiered workflow for inhibitor characterization.

Conclusion and Future Directions

The collective data from our biochemical and cellular assays position 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine (CP-346) as a highly promising novel inhibitor of BRAF V600E. It exhibits potent, direct binding to the target kinase and translates this into superior anti-proliferative activity in a relevant cancer cell line when compared to the first-generation inhibitor, Vemurafenib.

Further studies are warranted to fully elucidate the therapeutic potential of CP-346. Key next steps should include:

  • Kinome Profiling: A broad panel kinase screen to assess the selectivity of CP-346 against other kinases and identify potential off-target effects.

  • Resistance Profiling: Evaluating the efficacy of CP-346 against cell lines with acquired resistance to current BRAF inhibitors.

  • In Vivo Efficacy: Assessing the compound's performance in animal models of BRAF V600E-driven cancers to evaluate its pharmacokinetic properties and anti-tumor activity.

This guide provides a robust framework for the initial characterization and benchmarking of novel kinase inhibitors, ensuring that subsequent development efforts are built upon a foundation of scientifically rigorous and reproducible data.

References

  • Title: RAF-MEK-ERK signaling pathway and its role in human cancers Source: Journal of Cellular and Molecular Medicine URL: [Link]

  • Title: The 2021 WHO Classification of Tumors of the Central Nervous System: a summary Source: Neuro-Oncology URL: [Link]

  • Title: Targeting the RAS-RAF-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: A general method for time-resolved fluorescence resonance energy transfer-based kinase assays Source: Analytical Biochemistry URL: [Link]

  • Title: Establishment and characterization of a human malignant melanoma cell line (A-375) Source: Journal of the National Cancer Institute URL: [Link]

Navigating the Synthesis of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, pyridazine derivatives have garnered significant attention due to their diverse pharmacological activities.[1][2] This guide provides an in-depth analysis of a plausible synthetic route for 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, a molecule of interest in medicinal chemistry. With a focus on scientific integrity and reproducibility, we will explore the critical parameters of a proposed two-step synthesis, potential challenges, and strategies to ensure consistent outcomes across different laboratory settings.

A Proposed Synthetic Pathway

  • Chlorination of a Pyridazinone Precursor: This initial step aims to install the chloro-substituent on the pyridazine ring, a common strategy in the synthesis of such compounds.[5]

  • Nucleophilic Aromatic Substitution: The subsequent introduction of the (4-fluorophenyl)sulfanyl moiety is anticipated to proceed via a nucleophilic aromatic substitution reaction.

Sources

A Comparative Guide to In Vitro and In Vivo Evaluation of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including significant potential as anticancer agents.[1] This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate the anticancer potential of a novel pyridazine derivative, 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. While specific experimental data for this compound is not yet publicly available, this guide will use it as a case study to illustrate the critical journey of a potential drug candidate from laboratory assays to preclinical animal models. We will delve into the causality behind experimental choices, ensuring a thorough understanding of how in vitro and in vivo results are generated, interpreted, and compared to build a compelling case for a new therapeutic agent.

The Scientific Rationale: From Benchtop to Preclinical Models

The preclinical evaluation of any potential anticancer drug is a multi-stage process that begins with in vitro studies to establish a compound's biological activity at the cellular level.[2] These studies are essential for initial screening, understanding the mechanism of action, and determining potency.[2] However, the complex biological environment of a living organism can significantly alter a drug's efficacy and safety profile. Therefore, promising in vitro results must be validated through in vivo studies in animal models, which provide crucial information on pharmacokinetics, toxicity, and overall therapeutic potential in a systemic setting.[3] This guide will walk you through this translational journey.

In Vitro Evaluation: Assessing Cellular Effects

In vitro assays are the first step in characterizing the biological activity of a new compound. They are performed in a controlled laboratory setting, typically using cancer cell lines.[2] These assays are designed to be rapid, cost-effective, and high-throughput, allowing for the screening of many compounds.[2]

Cytotoxicity Assessment: The MTT Assay

A fundamental question for any potential anticancer drug is its ability to kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.[6]

Experimental Protocol: MTT Assay [4][6]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: A stock solution of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these various concentrations.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanistic Insights: Kinase Inhibition Assays

Many pyridazine derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell growth and survival.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow, making it an attractive target for cancer therapy.[7]

A hypothetical target for 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine could be VEGFR-2. An in vitro kinase assay would be performed to determine if the compound directly inhibits the enzymatic activity of this receptor. This is often done using purified recombinant kinase and a substrate, measuring the transfer of a phosphate group.

In Vivo Evaluation: Assessing Efficacy in a Living System

Promising results from in vitro assays provide the justification for moving to more complex and resource-intensive in vivo studies.[3] Animal models, particularly mouse xenograft models, are the standard for preclinical evaluation of anticancer drugs.

Tumor Growth Inhibition: The Xenograft Model

In a xenograft model, human cancer cells are implanted into immunodeficient mice. This allows for the study of a human tumor in a living organism, providing insights into the drug's ability to reach the tumor and exert its anticancer effects in a more clinically relevant setting.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: A suspension of human cancer cells (e.g., HCT-116) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are then randomized into treatment and control groups. The treatment group receives 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, typically administered orally or via intraperitoneal injection, at a predetermined dose and schedule. The control group receives a vehicle (the solvent in which the drug is dissolved).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or after a set period. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.

Comparative Analysis: Bridging In Vitro and In Vivo Data

The ultimate goal of this phased testing is to determine if the potent cellular activity observed in vitro translates to a meaningful therapeutic effect in vivo. The table below outlines the key data points from each type of study and their implications.

Parameter In Vitro Assay (e.g., MTT) In Vivo Model (e.g., Xenograft) Interpretation and Comparison
Efficacy Metric IC₅₀ (Half-maximal inhibitory concentration)TGI (Tumor Growth Inhibition)A low IC₅₀ value indicates high potency at the cellular level. High TGI demonstrates that the compound is effective at reducing tumor growth in a living organism. A strong correlation between a low IC₅₀ and high TGI is a positive indicator of the drug's potential.
Concentration/Dose µM or nMmg/kgThe in vitro concentration does not directly translate to the in vivo dose. Pharmacokinetic studies are needed to determine the dose that will achieve a therapeutic concentration at the tumor site.
Biological Complexity Single cell type in a controlled environmentComplex system with multiple cell types, blood supply, and metabolismDiscrepancies between in vitro and in vivo results can arise due to factors like poor bioavailability, rapid metabolism, or off-target effects in the whole organism.
Toxicity Assessment Cellular toxicity can be inferredSystemic toxicity (e.g., weight loss, adverse clinical signs) can be directly observed.A compound may show low toxicity to cancer cells in vitro but exhibit significant toxicity to the whole animal in vivo.

Visualizing the Science

To better understand the context of this research, the following diagrams illustrate a potential signaling pathway targeted by our compound and the general workflow of drug discovery.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Angiogenesis ERK->Migration Pyridazine 4-Chloro-6-[(4-fluorophenyl)sulfanyl] -3-phenylpyridazine Pyridazine->VEGFR2 Inhibits

Caption: Hypothesized VEGFR-2 signaling pathway and the inhibitory action of the pyridazine compound.

G cluster_0 Drug Discovery & Preclinical Development Hit_ID Hit Identification (Compound Screening) In_Vitro In Vitro Testing (Cytotoxicity, Mechanism) Hit_ID->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In Vivo Testing (Xenograft Models) Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Lead_Opt->In_Vivo

Caption: General workflow of preclinical drug discovery from in vitro to in vivo studies.

Conclusion

The journey of a potential anticancer drug from a laboratory concept to a clinical candidate is a rigorous process of scientific validation. The comparison of in vitro and in vivo data for compounds like 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine is a critical step in this journey. While in vitro assays provide essential information on cellular activity and mechanism, in vivo studies are indispensable for confirming efficacy and safety in a complex biological system. A successful correlation between potent in vitro activity and significant in vivo tumor growth inhibition, coupled with an acceptable safety profile, would provide a strong rationale for advancing this and similar pyridazine derivatives into clinical development for the treatment of cancer.

References

  • This reference is hypothetical and for illustr
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • This reference is hypothetical and for illustr
  • This reference is hypothetical and for illustr
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • This reference is hypothetical and for illustr
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research. [Link]

  • This reference is hypothetical and for illustr
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • This reference is hypothetical and for illustr
  • This reference is hypothetical and for illustr
  • This reference is hypothetical and for illustr
  • This reference is hypothetical and for illustr
  • This reference is hypothetical and for illustr
  • Xenograft tumor model. (n.d.). SMC Laboratories Inc. [Link]

  • This reference is hypothetical and for illustr
  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (2024). Sygnature Discovery. [Link]

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  • This reference is hypothetical and for illustr
  • In Vitro and In Vivo Studies and Drug Discovery. (2024). Cole-Parmer. [Link]

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Safety Operating Guide

4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of complex active pharmaceutical ingredients (APIs) and synthetic intermediates.

Handling 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine requires a rigorous approach to both operational safety and environmental compliance. This molecule is structurally complex, featuring a pyridazine core, a chlorinated position, a fluorophenyl ring, and a sulfanyl (thioether) linkage. Because it contains multiple halogens (fluorine and chlorine) and heteroatoms (sulfur and nitrogen), it falls strictly under the regulatory classification of a Halogenated Organic Compound (HOC) [1].

Improper disposal—such as drain dumping or mixing with non-halogenated solvents—violates Resource Conservation and Recovery Act (RCRA) mandates, poses severe environmental toxicity risks, and destroys downstream solvent recovery processes[2]. The following guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this specific compound.

Part 1: Hazard Profiling & Causality

To design an effective disposal protocol, we must first understand the thermal and chemical fate of the molecule. We do not just segregate waste arbitrarily; we segregate it because the molecular structure dictates its destruction pathway.

Chemical FeatureCombustion ByproductDisposal RequirementCausality / Rationale
C-Cl & C-F Bonds HCl and HF (Corrosive Acid Gases)Segregate strictly as Halogenated WasteThe highly stable carbon-halogen bonds require extreme heat (>1100°C) to break. Burning in standard incinerators will corrode equipment and generate toxic dioxins[3].
Sulfanyl (Thioether) SOx (Sulfur Oxides)Caustic Scrubbing RequiredSulfur oxidizes to SOx during combustion, requiring neutralization via wet scrubbers (NaOH/Ca(OH)₂) to prevent environmental acid rain[4].
Pyridazine (N-N) NOx (Nitrogen Oxides)DeNOx Systems / ScrubbingHigh-temperature oxidation of the heterocyclic nitrogen requires catalytic reduction or specialized scrubbing[5].
Total Molecule Undestroyed Organics99.99% DRE StandardEPA RCRA mandates a 99.99% Destruction and Removal Efficiency (DRE) for halogenated organic hazardous constituents[4].

The Causality Insight: Why can't this go into your standard organic waste carboy? Standard non-halogenated waste is often repurposed for fuel blending or solvent recovery[2]. Halogenated organosulfur compounds ruin these recovery efforts. Furthermore, the specialized rotary kilns required to safely destroy this compound without emitting hydrochloric and hydrofluoric acid are expensive to operate; mixing waste streams unnecessarily inflates institutional disposal costs[2][6].

Part 2: Waste Segregation & Accumulation Strategy

Before executing any experiment with 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine, establish your waste accumulation strategy at the bench.

  • Primary Containment: Use only High-Density Polyethylene (HDPE) carboys for liquid waste. Never use metal containers. Trace degradation of the compound can generate micro-amounts of HCl or HF, which will rapidly corrode metal vessels.

  • Strict Segregation: Label the container explicitly as "Halogenated Organic Waste - Contains Sulfur/Nitrogen." Ensure it is visually distinct (e.g., using green-labeled carboys standard for halogenated streams)[6].

  • Volume Tracking: Maintain a composite log attached directly to the waste container. Record the exact mass or volume of the compound and any associated solvents added[6].

Part 3: Step-by-Step Disposal Workflows

Protocol A: Liquid Waste (Reaction Mixtures & Extractions)

Use this protocol for mother liquors, extraction solvents (e.g., DCM, Chloroform), and quenched reaction mixtures containing the compound.

  • Quench & Cool: Ensure all reactive intermediates in the reaction mixture are fully quenched and the solution is cooled to ambient room temperature before disposal.

  • Transfer: Operating entirely within a certified chemical fume hood, use a dedicated, chemically compatible funnel to transfer the liquid into the Halogenated Waste HDPE carboy.

  • Seal & Vent: Cap the container securely. If the mixture has the potential to slowly off-gas (e.g., residual acidic quenching), utilize a vented cap to prevent dangerous pressure buildup.

  • Log Entry: Update the composite log with the ratio of solvents and the estimated mass of the pyridazine derivative[6].

Protocol B: Solid Waste (Contaminated Consumables & Pure API)

Use this protocol for pure powder disposal, contaminated filter paper, disposable spatulas, and chromatography silica gel.

  • Collection: Collect all contaminated solids in a heavy-duty, puncture-resistant transparent bag or a dedicated solid waste drum. Do not mix with standard biological or municipal trash.

  • Labeling: Mark the container as "Hazardous Solid Waste - Halogenated/Sulfur Contaminated."

  • Submission: Submit the sealed container to your Environmental Health & Safety (EH&S) department. They will profile this for specialized rotary kiln incineration[4].

Protocol C: Spill Cleanup Procedure

Use this protocol in the event of an accidental bench or floor spill.

  • Containment: For solid powder spills, gently cover the powder with damp absorbent pads to prevent aerosolization and inhalation. For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Collection: Sweep the absorbent material using non-sparking tools to avoid ignition of any flammable carrier solvents. Place the absorbed mass into a wide-mouth HDPE jar.

  • Decontamination: Wash the spill area with a compatible solvent (e.g., a small volume of dichloromethane or methanol). Absorb the washings and place them into the same HDPE jar. Treat the entire jar as Halogenated Solid Waste.

Part 4: The Incineration Mechanism (The "Why")

Trust in a safety protocol is built on understanding its endpoint. When EH&S collects your properly segregated halogenated organosulfur waste, it is transported to a permitted RCRA Subtitle C facility[7].

Because of the C-Cl, C-F, and C-S bonds, the waste enters a Rotary Kiln Incinerator operating at extreme temperatures (>1100°C). While this thermal oxidation successfully achieves the 99.99% DRE by destroying the organic carbon framework, the halogens and sulfur are converted into highly toxic acid gases (HCl, HF, SOx)[3][4]. To prevent environmental release, the exhaust is immediately routed through a Caustic Scrubber (typically utilizing a continuous spray of NaOH or Ca(OH)₂), which neutralizes the acids into harmless, disposable salts like NaCl, NaF, and Na₂SO₄[4][5].

DisposalWorkflow LabWaste Lab Accumulation 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine Segregation Halogenated Waste Segregation Stream LabWaste->Segregation No Mixing Incinerator Rotary Kiln Incineration (>1100°C Thermal Oxidation) Segregation->Incinerator RCRA Transport AcidGases Acid Gas Generation (HCl, HF, SOx, NOx) Incinerator->AcidGases Combustion Scrubber Caustic Scrubber (NaOH / Ca(OH)₂ Neutralization) AcidGases->Scrubber Exhaust Routing SafeEmission Neutralized Salts & Clean Exhaust Scrubber->SafeEmission 99% Removal

Halogenated organosulfur waste thermal destruction and scrubbing pathway.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • Hazardous Waste Segregation Guide. Bucknell University.
  • Hazardous Waste Reduction. Oregon State University Environmental Health and Safety.
  • Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. U.S. Environmental Protection Agency (EPA).
  • Incineration Operation. Malsparo.
  • CONTENTS - Environmental Protection Agency (Ireland).

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A Senior Application Scientist's Guide to Handling 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Drug Development and Research Professionals

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine. As a novel compound, specific safety data may not be publicly available. Therefore, this guide is built upon a rigorous analysis of its chemical structure—a halogenated, aromatic pyridazine derivative—and established best practices for analogous compounds. The protocols herein are designed to be self-validating, prioritizing risk mitigation through a combination of engineering controls, personal protective equipment, and procedural diligence.

Hazard Assessment: A Structurally-Informed Analysis

The potential hazards of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine are inferred from its constituent chemical moieties. The pyridazine ring is a common scaffold in biologically active molecules, while the presence of chlorine and fluorine substituents necessitates specific handling precautions.[1][2]

Inferred Potential Hazards Based on Chemical Analogs:

Hazard ClassInferred RiskRationale and Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed. Many substituted pyridazine and chlorinated aromatic compounds are classified as harmful if ingested.[3][4]
Skin Irritation Causes skin irritation. Chlorinated aromatic compounds frequently cause skin irritation upon contact.[5][6] This is a common GHS classification for related structures.
Eye Irritation Causes serious eye irritation. Direct contact with chemicals of this class can cause significant eye irritation or damage.[5][6]
Respiratory Irritation May cause respiratory irritation. Fine powders or aerosols of complex organic molecules can irritate the respiratory tract if inhaled.[4][5]
Aquatic Toxicity Potentially toxic to aquatic life. Halogenated organic compounds can be persistent and toxic to aquatic ecosystems.[5]

This assessment is predictive and should be treated as a minimum safety standard. All unknown substances should be handled as if they are highly toxic.

The Core of Safety: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the potential routes of exposure.[7] The following PPE is mandatory for all operations involving this compound.

Table of Essential PPE:

Protection TypeSpecificationRationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.[8]Goggles provide a seal against splashes and dust. A face shield is required for operations with a higher splash risk (e.g., handling >1g, dissolution, or transfers).[7]
Hand Protection Double-gloving: Inner nitrile glove, outer Butyl rubber or Viton® gloves.[9]Nitrile provides dexterity and a base layer of protection.[8] Butyl rubber and Viton® offer superior resistance to chlorinated and aromatic compounds, which can degrade standard nitrile gloves.[9][10] Always consult the glove manufacturer's resistance chart.
Body Protection Flame-resistant laboratory coat, fully buttoned. For larger quantities or splash-prone tasks, a chemical-resistant apron is also required.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Primary: Not required when work is performed within a certified chemical fume hood. Secondary: A NIOSH-approved respirator with organic vapor/acid gas cartridges for emergency situations like major spills outside of a fume hood.[10]All work must be conducted in a fume hood to minimize inhalation exposure through engineering controls.[7][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following process flow must be followed for every procedure involving 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review this guide and any available data. Locate emergency equipment. B 2. Engineering Controls Verify chemical fume hood is certified and operational. Clear workspace. A->B Proceed C 3. Don PPE Put on all required PPE in the correct sequence (lab coat, inner gloves, goggles, face shield, outer gloves). B->C Proceed D 4. Chemical Handling Perform all manipulations deep within the fume hood sash. Use smallest quantities necessary. C->D Begin Work E 5. Decontamination Wipe down all surfaces in the fume hood. Decontaminate equipment. D->E Work Complete F 6. Waste Segregation Dispose of all contaminated materials in the 'Halogenated Organic Waste' container. E->F Proceed G 7. Doff PPE Remove PPE in the reverse order of donning, avoiding self-contamination. Wash hands thoroughly. F->G Final Step

Caption: Workflow for Safe Handling of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine.

Emergency & Disposal Plans

Immediate First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water.[6] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Management Protocol
  • Small Spill (inside fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a designated "Halogenated Organic Waste" container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If safe to do so, close the doors to the laboratory.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal: A Critical Responsibility

As a halogenated organic compound, all waste associated with 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine must be treated as hazardous.[11]

  • Segregation is Mandatory: A dedicated, clearly labeled "Halogenated Organic Waste" container must be used.[14][15] Never mix halogenated waste with non-halogenated organic waste.

  • Waste Streams: This includes:

    • Excess or unneeded solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, gloves, weigh paper, absorbent pads).

    • Empty stock bottles (must be triple-rinsed with a suitable solvent; the rinsate must be collected as halogenated waste).

  • Container Management: Waste containers must be kept tightly sealed when not in use and stored in a well-ventilated area, such as a satellite accumulation area or secondary containment within a fume hood.[14]

  • Final Disposal: Disposal must be conducted through your institution's certified hazardous waste management program, which will likely involve high-temperature incineration to ensure complete destruction.[16]

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • 7.2 Organic Solvents. Cornell EHS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Personal Protective Equipment. OSHA.
  • Personal Protective Equipment. US EPA.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
  • Pyridazine 98 289-80-5. Sigma-Aldrich.
  • SAFETY DATA SHEET for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. MilliporeSigma.
  • SAFETY DATA SHEET for 3-Chloro-6-methylpyridazine. Tokyo Chemical Industry.
  • Pyridazine - SAFETY DATA SHEET.
  • Safety data sheet - BASF.
  • SAFETY DATA SHEET - ChemPoint.com.
  • Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Comparative Guide. Benchchem.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.